Product packaging for Hydrocortisone phosphate (sodium)(Cat. No.:)

Hydrocortisone phosphate (sodium)

Cat. No.: B12402583
M. Wt: 486.4 g/mol
InChI Key: RYJIRNNXCHOUTQ-OJJGEMKLSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

See also: Hydrocortisone Sodium Phosphate (preferred).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H29Na2O8P B12402583 Hydrocortisone phosphate (sodium)

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H29Na2O8P

Molecular Weight

486.4 g/mol

IUPAC Name

disodium;[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] phosphate

InChI

InChI=1S/C21H31O8P.2Na/c1-19-7-5-13(22)9-12(19)3-4-14-15-6-8-21(25,17(24)11-29-30(26,27)28)20(15,2)10-16(23)18(14)19;;/h9,14-16,18,23,25H,3-8,10-11H2,1-2H3,(H2,26,27,28);;/q;2*+1/p-2/t14-,15-,16-,18+,19-,20-,21-;;/m0../s1

InChI Key

RYJIRNNXCHOUTQ-OJJGEMKLSA-L

Isomeric SMILES

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)COP(=O)([O-])[O-])O)C)O.[Na+].[Na+]

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)COP(=O)([O-])[O-])O)C)O.[Na+].[Na+]

Origin of Product

United States

Historical Trajectory of Corticosteroid Research and Development

The journey of corticosteroid research began in the 1930s with the first clinical evidence that extracts from animal adrenal cortices could treat human adrenal failure. researchgate.netnih.govclinexprheumatol.org By 1940, researchers had categorized corticosteroids into two groups: those affecting sodium and fluid retention and those with anti-inflammatory properties. researchgate.netnih.govclinexprheumatol.org A pivotal moment came in 1948 when cortisone (B1669442) was first used to treat a patient with rheumatoid arthritis, marking a new era in anti-inflammatory therapy. researchgate.netnih.govclinexprheumatol.org This achievement, along with the broader investigation of adrenal cortex hormones, led to the Nobel Prize in Physiology or Medicine in 1950 for Philip Hench, Edward Kendall, and Tadeus Reichstein. nih.gov

The 1950s saw the introduction of oral and intra-articular administration of cortisone and hydrocortisone (B1673445). researchgate.netnih.govclinexprheumatol.org The subsequent years focused on creating synthetic analogs with improved efficacy and reduced side effects. researchgate.net Between 1954 and 1958, six new synthetic steroids were introduced for systemic anti-inflammatory therapy. researchgate.netnih.govclinexprheumatol.org This period of intense research and development laid the groundwork for the creation of modified corticosteroids like hydrocortisone phosphate (B84403).

Rationale for Phosphate Esterification in Glucocorticoid Design

The primary challenge with early glucocorticoids like hydrocortisone (B1673445) was their poor water solubility. This limited their formulation for parenteral administration, especially for rapid action in acute conditions. The strategic solution was the esterification of the hydrocortisone molecule at the C21-hydroxyl position with a phosphate (B84403) group. nih.gov

Key Advantages of Phosphate Esterification:

Enhanced Water Solubility: The addition of the highly polar phosphate group, particularly as a sodium salt, dramatically increases the water solubility of the corticosteroid. briancolemd.com Hydrocortisone sodium phosphate is described as freely soluble in water. nihs.go.jp This property is crucial for the formulation of aqueous solutions for injection.

Improved Bioavailability for Rapid Onset: Water-soluble formulations can be administered intravenously, allowing for rapid achievement of high plasma concentrations of the active drug. briancolemd.com

Suitability for Specific Formulations: The increased solubility facilitates the development of various dosage forms, including ophthalmic solutions. uoa.grnih.gov

The introduction of a phosphate ester transforms the lipophilic hydrocortisone into a water-soluble derivative, addressing a significant formulation challenge and expanding its therapeutic potential.

Conceptual Framework of Prodrug Chemistry Applied to Hydrocortisone Derivatives

Hydrocortisone (B1673445) phosphate (B84403) is a classic example of a prodrug. A prodrug is a pharmacologically inactive compound that is converted into an active drug within the body through metabolic processes. nih.govnih.gov

In the case of hydrocortisone phosphate, the phosphate ester renders the molecule inactive. After administration, it is rapidly hydrolyzed in the body by endogenous enzymes, primarily alkaline phosphatases, to release the active parent drug, hydrocortisone. researchgate.netmedchemexpress.com This enzymatic conversion is a critical step in its mechanism of action.

The Prodrug Strategy Offers Several Benefits:

Overcoming Formulation Barriers: As discussed, the primary reason for developing the hydrocortisone phosphate prodrug was to improve water solubility. nih.gov

Controlled Release: The rate of conversion from the prodrug to the active drug can influence the pharmacokinetic profile. The cleavage of the phosphate bond is generally rapid, leading to a quick onset of action. nih.gov

The design of glucocorticoid prodrugs involves a careful selection of the active glucocorticoid, a linker (in this case, the phosphate bond), and a functional group to impart desired properties. nih.gov

Overview of Interdisciplinary Research Paradigms and Methodological Approaches for Water Soluble Corticosteroids

Synthetic Pathways for Hydrocortisone-21-Phosphate (Sodium Salt)

The primary route to obtaining hydrocortisone-21-phosphate involves the direct phosphorylation of the C21-hydroxyl group of hydrocortisone. This process is followed by conversion to its sodium salt to improve water solubility.

Esterification Reactions and Reaction Conditions

The esterification of the 21-hydroxyl group of hydrocortisone is a critical step in the synthesis of hydrocortisone-21-phosphate. A common method involves the use of a phosphorylating agent in a suitable solvent system. One established method utilizes pyrophosphoryl tetrachloride as the phosphorylating agent. google.com In a typical reaction, hydrocortisone is dissolved in a solvent like tetrahydrofuran (B95107) and cooled to a low temperature, such as -40°C. google.com A solution of pyrophosphoryl tetrachloride in the same solvent is then added dropwise. google.com The reaction mixture is maintained at this low temperature for a period to ensure complete reaction. google.com

Following the phosphorylation, the excess phosphorylating agent is hydrolyzed by the addition of water. google.com The pH of the resulting solution is then adjusted to the alkaline range with an aqueous solution of sodium hydroxide (B78521) to form the sodium salt of hydrocortisone-21-phosphate. google.com

Another approach involves reacting a 21-diiodo corticosteroid derivative with a tertiary amine addition salt of a mineral oxyacid, followed by neutralization. google.com For instance, a 21-diiodo-16β-methyl-9α-fluoro-11β,17α-dihydroxy-1,4-pregnadiene-3,20-dione can be reacted with o-phosphoric acid neutralized with triethylamine (B128534) in a solvent mixture of acetone (B3395972) and acetonitrile (B52724). google.com The reaction is typically carried out under reflux and an inert atmosphere. google.com

The table below summarizes key reaction conditions for the synthesis of corticosteroid-21-phosphates.

ParameterMethod 1Method 2
Starting Material Hydrocortisone21-diiodo corticosteroid
Phosphorylating Agent Pyrophosphoryl tetrachlorideo-Phosphoric acid/triethylamine
Solvent TetrahydrofuranAcetone/Acetonitrile
Temperature -40°CReflux
Post-reaction Hydrolysis, pH adjustmentDistillation, Acidification

Isolation and Purification Techniques for Phosphate Esters

The isolation and purification of steroid phosphate esters from the reaction mixture are crucial to obtain a product of high purity. A significant challenge in this process is the separation of the desired steroid phosphate from inorganic phosphate contaminants. google.com

One effective purification method involves the use of ion exchange resins. google.com Weakly basic anion exchange resins are particularly suitable as they can selectively remove inorganic phosphate ions while leaving the steroid 21-dihydrogen phosphate in solution. google.com The choice of the resin's salt cycle, such as chloride or acetate (B1210297), is important to prevent co-precipitation of other materials with the steroid phosphate. google.com

Another technique is the precipitation of the steroid phosphate as a less soluble salt. For example, the addition of a zinc salt or a suitable amine salt can precipitate the corresponding zinc or amine salt of the steroid phosphate, separating it from inorganic materials. google.com The purified steroid phosphate can then be regenerated by acidification, often using a cation exchange resin. google.com The formation of an insoluble addition salt with N,N'-dibenzylethylenediamine (DBED) is another method for easy isolation of 21-phosphate esters. google.com

The final step often involves converting the purified steroid 21-dihydrogen phosphate into its alkali metal salt, such as the sodium salt. This is typically carried out in an anhydrous organic solvent like methanol, using an alkali metal alkoxide like sodium methoxide. google.com The desired salt can then be precipitated by adding a non-polar solvent like ether. google.com

The following table outlines common purification techniques for corticosteroid phosphate esters.

TechniqueDescriptionKey Advantage
Anion Exchange Chromatography Utilizes weakly basic anion exchange resins to selectively adsorb inorganic phosphate ions. google.comEffective removal of inorganic phosphate contaminants. google.com
Precipitation as Zinc/Amine Salt The steroid phosphate is precipitated as a zinc or amine salt to separate it from soluble inorganic materials. google.comFacilitates separation from inorganic byproducts. google.com
Formation of DBED Salt Forms a highly insoluble addition salt with N,N'-dibenzylethylenediamine (DBED) for easy isolation. google.comHigh insolubility allows for straightforward separation. google.com
Crystallization The final product is purified by repeated crystallization from suitable solvents. britannica.comYields a highly pure crystalline product. britannica.com

Optimization of Synthetic Yield and Stereochemical Purity

Optimizing the synthetic yield and ensuring high stereochemical purity are critical aspects of producing hydrocortisone phosphate. The reaction conditions, such as temperature, reaction time, and the choice of reagents, play a significant role. For instance, carrying out the phosphorylation at very low temperatures (-35°C to -40°C) helps to control the reaction and minimize the formation of byproducts. google.com

The purity of the final product is often assessed using compendial methods, which may include tests for pH, the presence of free hydrocortisone, and inorganic phosphate. uspbpep.com The United States Pharmacopeia (USP) specifies that Hydrocortisone Sodium Phosphate should contain not less than 96.0 percent and not more than 102.0 percent of C21H29Na2O8P, calculated on a dried basis. uspbpep.com

Design and Synthesis of Related Corticosteroid Phosphate Esters

The fundamental structure of hydrocortisone can be modified to create related corticosteroid phosphate esters with potentially enhanced therapeutic properties.

Structural Modifications at Other Positions for Enhanced Properties

Modifications at positions other than the 21-hydroxyl group can influence the biological activity and pharmacokinetic profile of corticosteroids. For instance, the introduction of a fluorine atom at the 9α-position and a methyl group at the 16α- or 16β-position can significantly enhance anti-inflammatory potency. google.com The synthesis of esters at the 17α-position has also been explored to create derivatives with different activities. nih.gov For example, 17α-butyryloxy-21-(alkyl)carbamoyloxy derivatives of hydrocortisone have been synthesized and evaluated for their activity on androgen and glucocorticoid receptors. nih.gov

Enzymatic modifications are also a powerful tool for creating novel steroid compounds. Cytochrome P450 oxygenases, for example, can be used for site-specific hydroxylations at various positions on the steroid scaffold, which can then serve as handles for further derivatization. rsc.org

Investigation of Alternative Counterions for Phosphate Salt Formation

While the sodium salt of hydrocortisone phosphate is the most common due to its high water solubility, other counterions can be investigated to modulate the physical and pharmaceutical properties of the drug. The formation of amine salts, for instance with N,N'-dibenzylethylenediamine (DBED), can result in derivatives that are highly insoluble in water, which could be useful for developing long-acting pharmaceutical compositions. google.com The choice of the counterion can influence the solubility, stability, and even the biological transport of the corticosteroid phosphate. nih.gov The use of potassium salts is also a possibility, which can be prepared in a similar manner to the sodium salts. google.comgoogle.com

The table below lists some potential alternative counterions for corticosteroid phosphate esters.

CounterionPotential AdvantageReference
N,N'-dibenzylethylenediamine (DBED) Forms highly insoluble salts, suitable for long-acting formulations. google.com google.com
Zinc Used as an intermediate salt for purification. google.com google.com
Potassium An alternative alkali metal salt. google.comgoogle.com google.comgoogle.com
Triethylamine Used to form a tertiary amine addition salt during synthesis. google.com google.com

Chemical Synthesis and Derivatization Strategies of Hydrocortisone Phosphate (Sodium)

Hydrocortisone phosphate (sodium), a water-soluble derivative of hydrocortisone, is synthesized to enhance its parenteral administration. The primary synthesis route involves the phosphorylation of the C-21 hydroxyl group of hydrocortisone. This process typically utilizes a phosphorylating agent, such as phosphorus oxychloride, in the presence of a suitable base to neutralize the hydrochloric acid byproduct. The resulting hydrocortisone 21-phosphate is then converted to its sodium salt to improve water solubility and stability. nih.govwikipedia.org

Derivatization strategies for hydrocortisone phosphate often focus on modifying its physicochemical properties to optimize drug delivery and therapeutic efficacy. These strategies can include the formation of different salts or the synthesis of double-prodrugs, where another promoiety is attached to the phosphate group. Such modifications aim to influence factors like solubility, lipophilicity, and the rate of in vivo conversion to the active hydrocortisone.

Mechanistic Understanding of Prodrug Bioreversibility

Hydrocortisone phosphate is a prodrug, meaning it is an inactive compound that is converted into the active drug, hydrocortisone, within the body. This bioreversible process is crucial for its therapeutic action.

Enzymatic Hydrolysis Specificity and Kinetics

The conversion of hydrocortisone phosphate to hydrocortisone is primarily mediated by alkaline phosphatase enzymes, which are ubiquitous in the body, particularly in the liver, bone, and kidneys. These enzymes specifically cleave the phosphate ester bond at the C-21 position.

The kinetics of this enzymatic hydrolysis are critical to the drug's pharmacokinetic profile. Studies have shown that the rate of hydrolysis can be influenced by several factors, including the concentration of the prodrug and the activity of alkaline phosphatase enzymes. For instance, research on the penetration of hydrocortisone sodium phosphate into the aqueous humor of the eye demonstrated that higher concentrations of the prodrug led to significantly higher levels of hydrocortisone, with peak concentrations observed between 60 and 120 minutes after administration. nih.govnih.gov This indicates a dose-dependent relationship in the enzymatic conversion process. The hydrolysis process is generally rapid, ensuring the prompt release of the active hydrocortisone at the site of action. medicaljournals.se

Chemical Stability and Degradation Pathways of the Ester Bond

The stability of the phosphate ester bond in hydrocortisone phosphate is a key determinant of its shelf-life and in vivo performance. The degradation of this bond primarily occurs through hydrolysis.

Besides pH, the presence of metal ions can also catalyze the degradation of hydrocortisone phosphate. Traces of copper ions, for example, have been shown to significantly accelerate the hydrolysis of the 21-phosphate ester linkage. oup.com This catalytic degradation can lead to the formation of several degradation products, including hydrocortisone, 11β-hydroxyandrost-4-ene-3,17-dione, and 11β,17α-dihydroxy-3-oxo-4-etienic acid. oup.com The formation of a yellow-colored substituted glyoxal, resulting from the oxidation of the dihydroxyacetone side-chain, is also a notable degradation pathway, particularly in the presence of cupric ions. oup.com

Forced degradation studies have identified 21-dehydrohydrocortisone as a principal degradation product of hydrocortisone. scirp.orgscirp.org Other identified degradation products include hydrocortisone acetate and a cortisone (B1669442) 17-keto steroid impurity. scirp.orgscirp.org

Interactive Data Table: Factors Influencing Hydrocortisone Phosphate Stability

FactorEffect on StabilityKey Findings
pH Highly pH-dependent. Most unstable in intermediate pH ranges. researchgate.netStable at pH 1 and completely stable at pH 8 and above. researchgate.net
Metal Ions Catalyze degradation, especially copper (Cu²⁺). oup.comAccelerates hydrolysis of the phosphate ester and subsequent oxidation. oup.com
Temperature Higher temperatures increase the rate of degradation.The activation energy for the degradation reaction is approximately 17.0 ± 0.5 Kcal/mole. researchgate.net

Glucocorticoid Receptor Binding and Activation Dynamics

The initial and pivotal step in the mechanism of action of hydrocortisone is its binding to the cytosolic glucocorticoid receptor. This interaction is a highly specific and dynamic process that triggers a series of conformational changes in the receptor, leading to its activation.

Ligand-Receptor Complex Formation and Dissociation Kinetics

Hydrocortisone phosphate itself does not bind to the glucocorticoid receptor. It is a water-soluble prodrug that is rapidly hydrolyzed by alkaline phosphatases in the plasma to yield the active compound, hydrocortisone. wustl.edu Hydrocortisone then diffuses across the cell membrane to bind to the GR, which resides in the cytoplasm in an inactive state, complexed with heat shock proteins (HSPs) such as HSP90 and HSP70. nih.govwikipedia.org

The binding of hydrocortisone to the GR is a reversible process characterized by specific kinetic parameters. Studies have shown that the binding of glucocorticoids to the GR can be described by a two-step mechanism. Initially, a rapid, weak binding event occurs, which is then followed by a slower conformational change that results in a tightly bound complex. nih.gov The dissociation constant (Kd) is a measure of the affinity of a ligand for its receptor, with a lower Kd indicating a higher affinity. The Kd for cortisol (hydrocortisone) binding to the GR has been reported to be in the nanomolar range, with studies showing values around 17.5 to 24.6 nmol/L in human mononuclear leukocytes. ahajournals.orgnih.gov Another study reported a Kd of 43 nM for hydrocortisone binding to an ancestral GR variant. nih.gov The rate of dissociation of the ligand from the receptor is a key determinant of its biological potency. nih.gov

Binding Kinetics of Glucocorticoids to the Glucocorticoid Receptor
LigandDissociation Constant (Kd)Reference
Hydrocortisone (Cortisol)17.5 - 24.6 nmol/L ahajournals.orgnih.gov
Hydrocortisone (Cortisol)43 nM nih.gov
Dexamethasone (B1670325)5.7 - 6.7 nmol/L ahajournals.org
Dexamethasone20 nM nih.gov

Receptor Conformation and Allosteric Modulation Studies

The binding of hydrocortisone to the ligand-binding domain (LBD) of the GR induces a significant conformational change in the receptor. This allosteric modulation is crucial for the dissociation of the associated heat shock proteins and the exposure of the nuclear localization signals (NLS) on the GR. nih.govnih.gov

High-resolution crystal structures of the GR LBD in complex with hydrocortisone have provided detailed insights into the molecular interactions that stabilize the active conformation of the receptor. nih.govrcsb.org These studies reveal that hydrocortisone sits (B43327) within a hydrophobic pocket of the LBD, where it forms a network of hydrogen bonds and hydrophobic interactions with specific amino acid residues. nih.govnih.gov This ligand-induced conformational change is not a simple on-off switch but rather a nuanced process that can be differentially modulated by various ligands. The specific conformation adopted by the GR upon binding to a particular glucocorticoid determines its interaction with DNA and with various coregulatory proteins, thereby influencing the transcriptional outcome. nih.gov For instance, the flexibility of the A ring of the cortisol molecule has been suggested to be a factor in its relatively lower affinity for the GR compared to some synthetic glucocorticoids. rcsb.org

Intracellular Signaling Cascades Mediated by Activated Glucocorticoid Receptors

Once activated, the hydrocortisone-GR complex translocates to the nucleus, where it modulates gene expression through both genomic and non-genomic mechanisms.

Transcriptional Regulation: Gene Activation and Repression Pathways

The genomic actions of the hydrocortisone-GR complex are the primary mechanism by which glucocorticoids exert their effects. These actions involve the direct or indirect interaction of the GR with DNA to either activate (transactivation) or repress (transrepression) the transcription of target genes.

Gene Activation (Transactivation): In the nucleus, the hydrocortisone-GR complex typically forms a homodimer and binds to specific DNA sequences known as glucocorticoid response elements (GREs) located in the promoter regions of target genes. wikipedia.orgatsjournals.org This binding event facilitates the recruitment of coactivator proteins, such as steroid receptor coactivator-1 (SRC-1) and CREB-binding protein (CBP), which possess histone acetyltransferase (HAT) activity. atsjournals.org The acetylation of histones leads to a more open chromatin structure, allowing for the assembly of the basal transcription machinery and the initiation of gene transcription. atsjournals.org This mechanism underlies the upregulation of anti-inflammatory proteins like lipocortin-1.

Gene Repression (Transrepression): The anti-inflammatory effects of glucocorticoids are largely attributed to their ability to repress the expression of pro-inflammatory genes. This transrepression can occur through several mechanisms. One major pathway involves the GR monomer interfering with the activity of other transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), which are key regulators of inflammatory gene expression. nih.govoup.com The GR can physically interact with these transcription factors, preventing them from binding to their DNA response elements or recruiting necessary coactivators. pnas.org This leads to a decrease in the transcription of pro-inflammatory cytokines, chemokines, and adhesion molecules.

Non-Genomic Actions and Rapid Cellular Responses

In addition to the well-characterized genomic effects that occur over hours, glucocorticoids can also elicit rapid cellular responses within minutes that are independent of gene transcription and protein synthesis. nih.govnih.gov These non-genomic actions are often initiated at the cell membrane and involve the activation of various intracellular signaling cascades.

Studies have shown that hydrocortisone can rapidly modulate the activity of signaling pathways such as the protein kinase C (PKC) and mitogen-activated protein kinase (MAPK) pathways. biologists.com For example, hydrocortisone has been shown to activate the AKT/mTOR signaling pathway in certain cancer cell lines. researchgate.net These rapid effects can influence a variety of cellular processes, including ion transport and the release of hormones. nih.gov The precise mechanisms of these non-genomic actions are still under investigation but may involve a putative membrane-bound glucocorticoid receptor.

Enzymatic Biotransformation and Dephosphorylation Pathways

Hydrocortisone phosphate is a pharmacologically inactive prodrug that requires enzymatic conversion to the active form, hydrocortisone. This biotransformation is a critical step in its mechanism of action.

The dephosphorylation of hydrocortisone phosphate to hydrocortisone is primarily catalyzed by alkaline phosphatases (ALPs). wustl.edu ALPs are a group of enzymes found in various tissues, with high concentrations in the liver, bone, intestine, and placenta. nih.govnih.gov There are different isoenzymes of ALP, including tissue-nonspecific alkaline phosphatase (TNSALP), which is found in the liver, bone, and kidney, and tissue-specific isoenzymes like placental ALP (PLAP) and intestinal ALP (IALP). nih.govnih.gov These enzymes exhibit broad substrate specificity and can hydrolyze a variety of phosphate esters. nih.gov The hydrolysis of hydrocortisone phosphate is a first-order reaction. researchgate.net

Role of Cellular Phosphatases in Prodrug Activation

The transformation of hydrocortisone phosphate to the pharmacologically active hydrocortisone is facilitated by the enzymatic activity of cellular phosphatases. These enzymes catalyze the hydrolysis of the phosphate ester bond, releasing free hydrocortisone. A key enzyme group implicated in this bioactivation is alkaline phosphatase. nih.govnih.gov

Alkaline phosphatases are a group of enzymes that are widespread throughout the body and exhibit optimal activity in alkaline environments. They are known to dephosphorylate a variety of substrates, including phosphate monoesters. nih.gov Research has shown that highly purified alkaline phosphatase can inactivate the glucocorticoid-binding capacity of soluble receptor preparations, suggesting a role for phosphorylation-dephosphorylation in regulating glucocorticoid receptor activity. nih.gov In the context of hydrocortisone phosphate, these enzymes are crucial for its conversion. The hydrolysis reaction is a first-order reaction with respect to the steroid ester. researchgate.net

The dephosphorylation of hydrocortisone phosphate is a critical step for its biological activity, as the phosphate group hinders the molecule from effectively binding to the intracellular glucocorticoid receptors. Once dephosphorylated, the resulting hydrocortisone can readily engage with its target receptors to elicit a cellular response.

Characterization of Metabolite Formation and Subsequent Biotransformations

Following its activation via dephosphorylation, hydrocortisone undergoes extensive metabolism, primarily in the liver. nih.gov The metabolic pathways involve a series of biotransformations, categorized as Phase I and Phase II reactions, leading to the formation of various metabolites.

Phase I Metabolism: The initial phase of hydrocortisone metabolism involves reduction and oxidation reactions. A key transformation is the interconversion between hydrocortisone (cortisol) and cortisone, catalyzed by the enzyme 11β-hydroxysteroid dehydrogenase (11β-HSD). researchgate.net This enzyme exists in two isoforms with distinct functions. Furthermore, hydrocortisone can be reduced to dihydrocortisol (B45014) and subsequently to tetrahydrocortisol (B1682764). nih.gov Another potential biotransformation is the 1,2-dehydrogenation of hydrocortisone to produce prednisolone, a more potent glucocorticoid, a reaction that can be performed by microorganisms like Arthrobacter simplex. nih.gov Additionally, minor metabolites such as 20-hydroxyhydrocortisone can be formed. nih.gov

Phase II Metabolism: The metabolites generated during Phase I, as well as some of the parent hydrocortisone, undergo conjugation reactions in Phase II. The most common conjugation is glucuronidation, where glucuronic acid is attached to the steroid molecule. This process increases the water solubility of the metabolites, facilitating their excretion. The primary conjugated metabolites include tetrahydrocortisol glucuronide and tetrahydrocortisone (B135524) glucuronide. nih.govnih.gov The hydrolysis of these conjugated steroids can be achieved enzymatically using β-glucuronidase for analytical purposes. nih.gov

A study on a perfused three-dimensional human liver bioreactor showed that after 48 hours, approximately 70% of the initial hydrocortisone was metabolized, with about 8% being converted to Phase I metabolites and 52% to Phase II metabolites. nih.gov

Table 1: Key Metabolites of Hydrocortisone

Metabolite NamePrecursorKey Enzyme(s)Metabolic Phase
CortisoneHydrocortisone11β-hydroxysteroid dehydrogenasePhase I
DihydrocortisolHydrocortisoneReductasesPhase I
TetrahydrocortisolDihydrocortisolReductasesPhase I
PrednisoloneHydrocortisone1,2-dehydrogenase (microbial)Phase I
20-hydroxyhydrocortisoneHydrocortisoneHydroxylasesPhase I
Tetrahydrocortisol glucuronideTetrahydrocortisolUDP-glucuronosyltransferasesPhase II
Tetrahydrocortisone glucuronideTetrahydrocortisoneUDP-glucuronosyltransferasesPhase II

Cellular Uptake and Intracellular Distribution Mechanisms

The entry of hydrocortisone phosphate into cells and the subsequent localization of its active form are crucial for its pharmacological effects. These processes involve membrane transport and result in a specific subcellular distribution.

Membrane Permeability and Transport Processes into Target Cells

Historically, it was believed that being lipophilic, steroid hormones like hydrocortisone freely diffuse across the cell membrane. nih.gov While passive diffusion does play a role, especially for the active hydrocortisone molecule, recent evidence suggests the involvement of specific membrane transport proteins in the cellular uptake of glucocorticoids and their precursors. oup.com

For the more water-soluble prodrug, hydrocortisone phosphate, its entry into cells is less likely to occur through simple passive diffusion. Instead, it is hypothesized to be a substrate for various transporters. For instance, P-glycoprotein, a well-known efflux pump, has been shown to transport cortisol, aldosterone, and dexamethasone. drugbank.com Additionally, the solute carrier organic anion transporter family member 1A2 (OATP1A2) is known to mediate the cellular uptake of a wide range of organic anions, including steroid conjugates like dehydroepiandrosterone (B1670201) 3-sulfate (DHEAS) and estrone (B1671321) 3-sulfate, suggesting a potential role in the transport of hydrocortisone phosphate. drugbank.com

Once hydrocortisone phosphate is inside the cell or in the extracellular space near the cell membrane, it is rapidly hydrolyzed by phosphatases to hydrocortisone. The less polar hydrocortisone can then more readily traverse cellular membranes to reach its intracellular receptors. nih.gov

Subcellular Localization of Hydrocortisone and its Phosphate Ester

Upon entering the cell, hydrocortisone and its metabolites are distributed among various subcellular compartments. The initial site of action for hydrocortisone is the cytoplasm, where it binds to the glucocorticoid receptor (GR). youtube.compatsnap.com In its unbound state, the GR resides predominantly in the cytoplasm as part of a multi-protein complex. nih.gov

Following ligand binding, the hydrocortisone-GR complex undergoes a conformational change, dissociates from the chaperone proteins, and translocates into the nucleus. patsnap.comnih.gov In the nucleus, the complex binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, thereby modulating their transcription. drugbank.compatsnap.com

Studies investigating the subcellular distribution of radiolabeled hydrocortisone have detected its presence and that of its metabolites, such as tetrahydrocortisol, in the liver cytosol, microsomes, mitochondria, and nuclei. nih.gov The relative concentrations of the native hormone and its metabolites can vary between these compartments. For example, in diabetic rats, a study observed decreased levels of tetrahydrocortisol and increased levels of native hydrocortisone in liver mitochondria, microsomes, and nuclei compared to healthy controls. nih.gov In kidney cells of intact rats, cortisone and tetrahydrocortisol were found in the cytosol and microsomes. nih.gov The presence of hydrocortisone and its metabolites in these various subcellular locations highlights the complexity of its intracellular trafficking and metabolic fate.

Chromatographic Techniques for Compound Characterization and Quantification

Chromatographic techniques are fundamental in the separation, identification, and quantification of hydrocortisone phosphate from various matrices. These methods offer high resolution and sensitivity, making them indispensable in pharmaceutical analysis.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods (UV, MS)

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of hydrocortisone phosphate. When coupled with Ultraviolet (UV) detection, typically at a wavelength of 254 nm, it provides a robust and reliable method for quantification. nih.gov A common approach involves reversed-phase HPLC using a C18 column. nih.gov The mobile phase often consists of a mixture of methanol, water, and an acidifier like acetic acid or phosphoric acid to ensure efficient separation and peak resolution. nih.govsielc.com

For enhanced sensitivity and specificity, particularly in complex biological matrices, HPLC is often coupled with Mass Spectrometry (MS). This combination, known as LC-MS, allows for the precise determination of the mass-to-charge ratio of the analyte, confirming its identity with high confidence. LC-MS/MS, or tandem mass spectrometry, further enhances selectivity by monitoring specific fragmentation patterns of the parent ion, which is invaluable for quantifying low levels of the compound and its metabolites. researchgate.netnih.gov The use of mobile phases compatible with MS, such as those containing formic acid, is crucial for optimal performance. sielc.com

A significant challenge in the analysis of phosphate-containing compounds like hydrocortisone phosphate is their tendency to adsorb to metal surfaces within the HPLC system, leading to poor peak shape and reduced sensitivity. waters.comshimadzu.com Modern advancements, such as columns with chemically inert surfaces, have been developed to mitigate these metal chelation effects, resulting in improved peak shapes and more robust and reproducible results, especially at low concentrations. waters.comlcms.cz

Table 1: HPLC Method Parameters for Hydrocortisone Phosphate Analysis

ParameterHPLC-UVHPLC-MS
Column ODS C18 (150 x 4.60 mm, 5 µm) nih.govXSelect Premier HSS T3 waters.com
Mobile Phase Methanol/Water/Acetic Acid (60:30:10 v/v/v) nih.govAcetonitrile with 0.1% Formic Acid waters.com
Flow Rate 1.0 mL/min nih.gov0.5 mL/min waters.com
Detection UV at 254 nm nih.govTandem Mass Spectrometry waters.com
Retention Time ~2.26 min nih.gov~4.37 - 4.54 min waters.com

Ultra-High Performance Liquid Chromatography (UHPLC) for Enhanced Separation

Ultra-High Performance Liquid Chromatography (UHPLC) utilizes columns with smaller particle sizes (typically less than 2 µm) and higher pressures to achieve significantly faster analysis times and improved resolution compared to traditional HPLC. hitachi-hightech.com This enhanced separation capability is particularly beneficial for resolving hydrocortisone phosphate from closely related steroids and impurities. waters.com

UHPLC systems, especially when paired with advanced column technologies that minimize metal interactions, have demonstrated superior performance in the analysis of metal-sensitive analytes like hydrocortisone phosphate. waters.com The increased efficiency of UHPLC allows for the use of longer columns or the serial connection of columns to further enhance the number of theoretical plates and achieve baseline separation of complex mixtures. hitachi-hightech.com The choice of organic solvent in the mobile phase, such as acetonitrile or methanol, can also influence the elution order and selectivity of the separation. hitachi-hightech.com

A recent study highlighted the development of a UHPLC method for the analysis of a mixture of metal-chelating and non-chelating compounds, including hydrocortisone phosphate triethylamine. waters.com This method, developed using an Analytical Quality by Design (AQbD) approach, underscores the robustness and efficiency of UHPLC in modern pharmaceutical analysis. waters.com

Table 2: Comparison of HPLC and UHPLC for Steroid Separation

FeatureHPLCUHPLC
Column Particle Size 5 µm hitachi-hightech.com1.9 µm hitachi-hightech.com
Resolution Good, but may not separate all related steroids hitachi-hightech.comExcellent, improved separation of closely related compounds hitachi-hightech.com
Analysis Time Longer hitachi-hightech.comShorter hitachi-hightech.com
System Pressure LowerHigher hitachi-hightech.com

Chiral Chromatography for Stereoisomer Analysis

Chirality, or the "handedness" of molecules, is a critical aspect of pharmaceutical compounds as different stereoisomers can exhibit distinct pharmacological activities. Chiral chromatography is a specialized technique used to separate enantiomers, which are non-superimposable mirror images of each other. sigmaaldrich.com This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. sigmaaldrich.com

The separation mechanism in chiral chromatography often involves the formation of transient diastereomeric complexes between the analyte and the CSP. sigmaaldrich.com For corticosteroids like hydrocortisone, which have multiple chiral centers, achieving separation of all stereoisomers can be challenging. Cyclodextrin-based CSPs are commonly used in reversed-phase mode, where inclusion complexing plays a significant role in the chiral recognition process. sigmaaldrich.comsigmaaldrich.com The choice of mobile phase, including the type and concentration of organic modifier and additives, is crucial for optimizing the separation. sigmaaldrich.com

Spectroscopic and Spectrometric Characterization Methods

Spectroscopic and spectrometric techniques are essential for elucidating the molecular structure and confirming the identity of hydrocortisone phosphate.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the detailed molecular structure of organic compounds. ¹H NMR and ¹³C NMR are routinely used to analyze steroid hormones. researchgate.netptfarm.pl In the case of hydrocortisone, the ¹H NMR spectrum can be complex due to overlapping signals and intricate coupling patterns. researchgate.netmdpi.com Advanced techniques, such as spectral simulation and two-dimensional NMR experiments, are often employed to resolve these complexities and assign the chemical shifts and coupling constants to specific protons in the molecule. researchgate.netmdpi.com

Solid-state NMR, specifically ¹³C Cross-Polarization Magic Angle Spinning (CPMAS) NMR, is particularly useful for characterizing the compound in its solid form, providing information about its crystalline structure and polymorphism. ptfarm.pl

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Molecular Identity and Fragmentation

Mass Spectrometry (MS) is an indispensable technique for confirming the molecular weight and identity of hydrocortisone phosphate. nih.gov When coupled with a separation technique like LC, it provides a highly selective and sensitive analytical method. waters.com The mass spectrum of hydrocortisone phosphate reveals its molecular ion peak, confirming its elemental composition.

Tandem Mass Spectrometry (MS/MS) provides further structural information by inducing fragmentation of the molecular ion and analyzing the resulting fragment ions. researchgate.net This fragmentation pattern is unique to the molecule and serves as a fingerprint for its identification. In the context of hydrocortisone phosphate analysis, MS/MS is crucial for distinguishing it from other structurally similar steroids and for quantifying it in complex biological samples with high accuracy and precision. researchgate.netnih.gov The development of LC-MS/MS methods has been instrumental in the simultaneous determination of multiple glucocorticoids in various matrices. researchgate.netdoi.orgnih.gov

Table 3: Key Mass Spectrometry Data for Hydrocortisone Phosphate

ParameterValueReference
Molecular Formula C₂₁H₂₉Na₂O₈P nih.gov
Molecular Weight 486.4 g/mol nih.gov
Exact Mass 486.13954344 Da nih.gov
Monoisotopic Mass 486.13954344 Da nih.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques for the analysis of hydrocortisone phosphate, providing critical information about its functional groups and chromophores.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of hydrocortisone and its esters is characterized by a strong absorbance maximum around 241-242 nm. nihs.go.jpijnrd.org This absorption is attributed to the α,β-unsaturated ketone chromophore present in the A-ring of the steroid nucleus. This characteristic absorption is widely used for the quantitative analysis of hydrocortisone phosphate in various pharmaceutical preparations. nihs.go.jpnih.gov The intensity of the absorbance, as dictated by the Beer-Lambert law, is directly proportional to the concentration of the compound, allowing for its precise quantification. slideshare.net UV-Vis spectroscopy also serves as a detection method in High-Performance Liquid Chromatography (HPLC) systems for assaying hydrocortisone phosphate. nih.govslideshare.net

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the functional groups present in the hydrocortisone phosphate molecule. The IR spectrum provides a unique "fingerprint" by displaying absorption bands corresponding to the vibrational frequencies of specific chemical bonds. jchps.com For hydrocortisone sodium phosphate, the spectrum is compared with a reference standard to confirm its identity. nihs.go.jp Key absorption bands include those for the hydroxyl (-OH) groups, the carbonyl (C=O) groups of the ketone and the side chain, C-O bonds, and the phosphate group (P=O, P-O). jchps.comspectrabase.com The presence of these characteristic peaks confirms the molecular structure and can be used to detect impurities or degradation. nihs.go.jpjchps.com

Spectroscopic Technique Application for Hydrocortisone Phosphate Typical Wavelength/Wavenumber Reference
UV-Vis SpectroscopyQuantification and detectionλmax ≈ 241-242 nm nihs.go.jpijnrd.org
Infrared (IR) SpectroscopyFunctional group identification and structural confirmationCharacteristic peaks for -OH, C=O, P=O groups nihs.go.jpjchps.comspectrabase.com

In Vitro Stability and Degradation Product Analysis

Understanding the stability of hydrocortisone phosphate is crucial. In vitro studies are designed to predict its degradation pathways and identify the resulting products under various environmental stresses.

Forced degradation, or stress testing, is essential for establishing the intrinsic stability of hydrocortisone phosphate. These studies involve subjecting the compound to conditions more severe than accelerated stability testing to provoke degradation. ajrconline.org The goal is to generate degradation products that might form under normal storage and handling conditions. ajrconline.orgcarewellpharma.in

Studies on hydrocortisone and its esters, including the phosphate, have been conducted under a variety of stress conditions as mandated by regulatory guidelines. ajrconline.orgresearchgate.net These conditions typically include:

Acidic Hydrolysis: Treatment with acids (e.g., HCl) can lead to the formation of E/Z isomers through tautomerization and dehydration. nih.gov

Alkaline Hydrolysis: Exposure to basic conditions (e.g., NaOH) can cause significant degradation, often leading to multiple degradation products. d-nb.info

Oxidative Degradation: Using oxidizing agents like hydrogen peroxide (H₂O₂) can result in the formation of oxidation products. ajrconline.orgnih.gov One common product is the 21-aldehyde derivative. mdpi.com

Thermal Degradation: Exposing the compound to elevated temperatures can induce degradation. researchgate.net

Photodegradation: Exposure to light, particularly UV light, can also lead to the formation of specific degradation products. d-nb.info

The extent of degradation is typically targeted to be in the range of 5-20% to ensure that the primary degradation pathways are observed without the formation of secondary, less relevant products. ajrconline.org The stability of hydrocortisone phosphate solutions is influenced by factors such as pH and temperature. researchgate.netresearchgate.net For instance, the hydrolysis of hydrocortisone phosphate in neutral solutions is a first-order reaction dependent on hydrogen ion concentration. researchgate.net

Stress Condition Typical Reagent/Condition Potential Degradation Pathway Reference
Acidic HydrolysisDilute HCl, heatTautomerization, Dehydration nih.gov
Alkaline HydrolysisDilute NaOH, heatHydrolysis of the phosphate ester d-nb.info
OxidationHydrogen Peroxide (H₂O₂)Oxidation of the side chain nih.govmdpi.com
ThermalElevated temperature (e.g., 50°C or higher)Various thermal decompositions researchgate.net
PhotochemicalExposure to UV or fluorescent lightPhotolytic reactions d-nb.info

Following forced degradation, a crucial step is the separation, identification, and characterization of the resulting degradation products. This is typically achieved using hyphenated analytical techniques, primarily HPLC coupled with mass spectrometry (HPLC-MS). nih.gov

Research on hydrocortisone has identified several key degradation products:

Hydrolysis Products: The primary hydrolysis pathway for hydrocortisone phosphate is the cleavage of the phosphate ester to yield hydrocortisone. researchgate.net Further degradation of hydrocortisone can occur. Under acidic stress, hydrocortisone can undergo dehydration to form E/Z isomeric degradation products. nih.gov

Oxidation Products: Oxidation is a significant degradation pathway. The C-17 side chain is susceptible to oxidation, leading to the formation of cortisone (17,21-dihydroxypregn-4-ene-3,11,20-trione) and hydrocortisone-21-aldehyde. mdpi.com Other identified oxidation products include 17-ketosteroids and hydrocortisone acid impurities. scirp.org In some studies, hemiacetal derivatives have also been observed. nih.gov

The structural elucidation of these products is confirmed using techniques like high-resolution mass spectrometry (HRMS) for accurate mass determination and nuclear magnetic resonance (NMR) spectroscopy for detailed structural analysis. nih.gov

Degradation Product Formation Condition Analytical Identification Method Reference
HydrocortisoneHydrolysis of the phosphate esterHPLC, TLC researchgate.netnih.gov
E/Z IsomersAcid-catalyzed dehydrationHPLC-MS, NMR nih.gov
Cortisone (Impurity B)OxidationLC-DAD mdpi.com
Hydrocortisone-21-aldehyde (Impurity G)OxidationLC-DAD mdpi.com
17-Keto steroid impurityOxidationLC-MS/MS scirp.org
Hydrocortisone acid impurityOxidationUPLC-MS/MS scirp.org

Bioanalytical Method Development for In Vitro and Ex Vivo Studies

Bioanalytical methods are developed to accurately measure the concentration of hydrocortisone phosphate and its primary active metabolite, hydrocortisone, in various biological samples for pharmacokinetic and metabolic studies. researchgate.net

The quantification of hydrocortisone phosphate in complex biological matrices such as plasma, serum, saliva, or tissue homogenates presents analytical challenges due to the presence of endogenous interferents and the physicochemical properties of the analyte. lcms.cznih.gov Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred technique for this purpose due to its high selectivity and sensitivity. nih.gov

The process typically involves:

Sample Preparation: This is a critical step to remove proteins and other matrix components that can interfere with the analysis. Common techniques include protein precipitation (PPT) with solvents like acetonitrile or methanol, liquid-liquid extraction (LLE), or solid-phase extraction (SPE). lcms.cznih.gov

Chromatographic Separation: A reversed-phase HPLC or UPLC (Ultra-Performance Liquid Chromatography) system is used to separate the analyte from endogenous compounds and any metabolites. lcms.cznih.gov Due to the polar nature of the phosphate group, specialized columns or mobile phase additives may be used to improve peak shape and retention. lcms.czlabrulez.com

Detection: Tandem mass spectrometry (MS/MS) operating in multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity for quantification, even at low concentrations. lcms.cznih.gov

A bioanalytical method must be rigorously validated to ensure its reliability and reproducibility for its intended purpose. ajpsonline.com Validation is performed according to guidelines from regulatory bodies like the ICH. nih.gov The key validation parameters include:

Accuracy: This measures the closeness of the determined value to the nominal or known true value. It is typically expressed as a percentage of the nominal value. For hydrocortisone phosphate, accuracy should be within ±15% of the nominal value (or ±20% at the lower limit of quantification). lcms.czajpsonline.com

Precision: This assesses the degree of scatter between a series of measurements. It is evaluated at two levels: intra-day precision (repeatability) and inter-day precision (intermediate precision). The precision, expressed as the relative standard deviation (RSD), should not exceed 15% (or 20% at the LLOQ). lcms.czajpsonline.com

Sensitivity: The sensitivity of the method is determined by the Lower Limit of Quantification (LLOQ), which is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. nih.gov For hydrocortisone phosphate in human plasma, LLOQs as low as 5 ng/mL have been achieved. lcms.cz The Limit of Detection (LOD) is the lowest concentration that can be detected but not necessarily quantified. nih.gov

Linearity: This is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve is constructed, and the correlation coefficient (r²) should ideally be close to 1.0. nih.govlcms.cz

The table below summarizes typical validation results for a bioanalytical method for hydrocortisone phosphate.

Validation Parameter Acceptance Criteria Example Finding for Hydrocortisone Phosphate Reference
Accuracy 85-115% (80-120% at LLOQ)98-102% lcms.cz
Precision (RSD) ≤15% (≤20% at LLOQ)<11% lcms.cz
Linearity (r²) ≥0.99>0.993 lcms.cz
LLOQ -5 ng/mL in human plasma lcms.cz

Preclinical and Mechanistic Studies in Model Systems

In Vitro Cell Culture Models for Receptor Binding and Gene Expression Analysis

In vitro cell culture systems are instrumental in dissecting the molecular mechanisms of hydrocortisone (B1673445) phosphate (B84403). Upon cellular uptake, it is rapidly hydrolyzed to the active form, hydrocortisone (cortisol), which then exerts its effects primarily through the glucocorticoid receptor (GR). drugbank.comnih.gov

Reporter Gene Assays for Glucocorticoid Receptor Transactivation

Reporter gene assays are a cornerstone for quantifying the activation of the glucocorticoid receptor by hydrocortisone. These assays typically utilize a cell line, such as HeLa cells, that has been stably transfected with a plasmid containing a glucocorticoid response element (GRE) linked to a reporter gene, often luciferase. nih.gov When hydrocortisone binds to the GR, the complex translocates to the nucleus and binds to the GRE, driving the expression of the luciferase gene. The resulting light emission can be measured and is proportional to the extent of GR activation. nih.govcaymanchem.com

Studies have demonstrated that hydrocortisone induces a dose-dependent increase in luciferase activity in such reporter systems. nih.gov For instance, in A549 cells, a human lung adenocarcinoma cell line, hydrocortisone has been shown to drive GR-mediated gene activation. biorxiv.org These assays are highly sensitive and specific for glucocorticoids, with minimal response to other steroid hormones like mineralocorticoids, estrogens, progestins, or androgens. nih.gov The kinetics of this response have also been investigated, revealing that significant GR activation can be detected within hours of treatment. nih.gov

Table 1: Glucocorticoid Receptor Transactivation by Hydrocortisone in a Reporter Gene Assay

Cell LineReporter SystemHydrocortisone EffectKey FindingsReference
AZ-GR (HeLa derivative)GRE-luciferaseDose-dependent increase in luciferase activityHigh specificity and sensitivity to glucocorticoids. nih.gov
A549Luciferase-based reportersGR-driven gene activationCharacterized alongside other functionally diverse GR ligands. biorxiv.org
IL-6 Luciferase ReporterInterleukin-6 (IL-6) luciferaseInhibition of IL-6 promoter activityHydrocortisone showed greater overall integrated inhibition than dexamethasone (B1670325) or corticosterone. nih.gov

Gene Expression Profiling (e.g., RNA-Seq, qRT-PCR) of Target Genes

To gain a broader understanding of the genomic effects of hydrocortisone, researchers employ techniques like RNA sequencing (RNA-Seq) and quantitative real-time polymerase chain reaction (qRT-PCR). These methods allow for the comprehensive analysis of changes in the expression of numerous genes following hydrocortisone treatment.

In various cell types, hydrocortisone has been shown to regulate the expression of a wide array of genes. For example, in human iPSC-derived neurons, hydrocortisone treatment led to significant changes in the transcriptome, with a strong genome-wide effect observed after a 24-hour incubation. biorxiv.org Similarly, studies in patients with septic shock have utilized RNA-Seq to analyze the expression of adrenocortical candidate genes in whole blood samples, revealing potential interactions between gene expression and the response to hydrocortisone treatment. uq.edu.aunih.gov

Key target genes regulated by hydrocortisone include those involved in inflammation and immune responses. For instance, glucocorticoids are known to upregulate the expression of anti-inflammatory genes like Glucocorticoid-Induced Leucine Zipper (GILZ) and Dual-Specificity Phosphatase 1 (DUSP1). biorxiv.org Conversely, they can repress the expression of pro-inflammatory genes. qRT-PCR is often used to validate the findings from RNA-Seq and to quantify the expression of specific target genes with high precision. bmj.com

Table 2: Selected Target Genes Modulated by Hydrocortisone in In Vitro Studies

GeneCell Type/ModelMethodEffect of HydrocortisoneReference
GILZ, DUSP1A549 cellsqRT-PCRUpregulation biorxiv.org
VariousHuman iPSC-derived neuronsRNA-SeqWidespread changes in gene expression biorxiv.org
GLCCI1, BHSD1Whole blood from septic shock patientsRNA-SeqExpression levels interacted with treatment response nih.gov
GR (NR3C1)hCMEC/D3 cellsWestern BlotLigand-dependent reduction in protein levels nih.gov

Cellular Signaling Pathway Modulation and Protein Expression Analysis

Hydrocortisone's effects extend beyond direct gene transcription to the modulation of various cellular signaling pathways and protein expression. Western blot analysis is a common technique used to assess changes in the levels of specific proteins following hydrocortisone treatment.

One of the key pathways influenced by glucocorticoids is the NF-κB signaling pathway, a central regulator of inflammation. Studies have shown that chronic, but not acute, exposure to hydrocortisone can reduce the activation of NF-κB and p38-MAPK signaling pathways. nih.gov This suggests that the duration of exposure is a critical factor in the anti-inflammatory effects of hydrocortisone.

Furthermore, hydrocortisone can modulate the expression of proteins involved in cell structure and barrier function. In an in vitro model of the human blood-brain barrier using hCMEC/D3 cells, hydrocortisone treatment led to a reduction in the detectable levels of the glucocorticoid receptor protein itself, suggesting a feedback mechanism. nih.gov It also influenced the expression and localization of tight junction proteins, contributing to the enhancement of barrier properties. nih.govnih.gov

Ex Vivo Tissue Perfusion and Organotypic Slice Culture Models

Ex vivo models, such as tissue perfusion and organotypic slice cultures, bridge the gap between in vitro cell culture and in vivo studies. These models maintain the three-dimensional architecture and cellular heterogeneity of tissues, providing a more physiologically relevant context to study the effects of hydrocortisone phosphate.

Evaluation of Compound Permeation and Distribution in Isolated Tissues

The permeation and distribution of hydrocortisone through tissues can be assessed using ex vivo models. For instance, the Franz diffusion cell method, utilizing cadaveric skin, has been employed to compare the permeation of different hydrocortisone formulations. nih.gov Such studies have demonstrated that the vehicle in which hydrocortisone is delivered can significantly impact its penetration through the skin. nih.gov

In a perfused three-dimensional human liver bioreactor model, the metabolism of hydrocortisone was investigated at near-physiologic concentrations. nih.gov This model allowed for the detailed characterization of hydrocortisone disappearance and the identification of its metabolites. nih.gov These studies provide valuable data on the local bioavailability and metabolic fate of the compound within a specific tissue.

Assessment of Localized Enzymatic Activation in Tissue Explants

Hydrocortisone phosphate itself is inactive and requires enzymatic hydrolysis to the active hydrocortisone. Tissue explants are valuable for assessing this localized activation. The degradation of hydrocortisone phosphate has been shown to involve hydrolysis as the primary pathway. researchgate.net

Organotypic brain cultures, which preserve the complex cellular interactions of the central nervous system, offer a platform to study the effects of compounds on neural tissue. nih.gov While direct studies on hydrocortisone phosphate activation in these specific models are not extensively detailed in the provided context, such systems would be suitable for investigating the local conversion of the prodrug and its subsequent effects on neural cells. The enzymatic machinery present in these tissue explants can provide a more accurate representation of the in vivo metabolic processes compared to homogenous cell cultures.

Animal Models for Pharmacokinetic and Pharmacodynamic Investigations (Mechanistic Focus)

Preclinical evaluation in animal models is fundamental to understanding the mechanistic underpinnings of a drug's behavior in a biological system. For hydrocortisone phosphate, rodent models have been instrumental in elucidating its pharmacokinetic profile and pharmacodynamic effects at the tissue and cellular level.

Hydrocortisone phosphate, a water-soluble ester of hydrocortisone, is designed for rapid in vivo hydrolysis to the active hydrocortisone. Studies in rodent models, while sometimes using related esters like hydrocortisone acetate (B1210297), provide insight into the disposition of the active moiety.

Following administration, hydrocortisone phosphate is rapidly cleaved by endogenous phosphatases to release hydrocortisone. The metabolism of hydrocortisone has been characterized, including in advanced in vitro models that correlate with in vivo human data. nih.gov In a three-dimensional human microphysiological hepatocyte-Kupffer cell coculture system, hydrocortisone was shown to be metabolized via both Phase I and Phase II pathways. nih.gov Key metabolites identified included Phase I products like dihydrocortisol (B45014) and tetrahydrocortisone (B135524), and Phase II glucuronide conjugates of these metabolites. nih.gov The intrinsic clearance (CLint) was estimated at approximately 5.7 ml/min/kg, which correlated well with human in vivo clearance data. nih.gov

In vivo pharmacokinetic studies in rats using wild-type human BMP9, a different compound, demonstrated a short intravenous half-life of 4.5 minutes, indicating rapid clearance from circulation. plos.org While not hydrocortisone, this highlights the utility of rodent models in determining clearance rates. For hydrocortisone itself, after subcutaneous injection in rats, concentrations were detectable in lung tissue for up to 6 hours, peaking at 3 hours post-dose, indicating tissue penetration despite rapid systemic clearance. plos.org

Studies in mice using hydrocortisone acetate have revealed significant effects on lymphoid tissues. Following a single dose, serum cortisol levels peaked within 24 hours and returned to normal after four days. nih.gov This was accompanied by severe and prolonged cell depletion in the thymus, spleen, and various lymph nodes (mesenteric, inguinal, and popliteal). nih.gov In contrast, total cell numbers in the bone marrow remained relatively unaffected. nih.gov The observed cell losses in lymphoid organs were attributed primarily to cell destruction rather than redistribution, as there was no compensatory increase in other tissues. nih.gov The slow recovery rates further supported regeneration over redistribution. nih.gov

Further analysis of lymphocyte populations showed that B lymphocytes were more severely depleted than T lymphocytes in the spleen and lymph nodes. nih.gov Specifically, the percentage of spleen B lymphocytes was drastically reduced during the period of elevated serum cortisol. nih.gov

At the molecular level, hydrocortisone exerts its effects by binding to the cytosolic glucocorticoid receptor (GR). drugbank.comnih.gov This binding event triggers a conformational change in the receptor, leading to its translocation into the cell nucleus. drugbank.comnih.gov In studies using human cerebral microvascular endothelial cells (hCMEC/D3), treatment with hydrocortisone stimulated the translocation of the GR from the cytoplasm to the nucleus. nih.gov

Once in the nucleus, the hydrocortisone-GR complex binds to specific DNA sequences known as glucocorticoid response elements (GREs) located in the promoter regions of target genes. drugbank.comnih.gov This interaction modulates gene transcription. drugbank.com The anti-inflammatory actions are mediated in part by inhibiting the expression of genes that code for pro-inflammatory cytokines such as Interleukin-1 (IL-1), IL-2, IL-6, and Tumor Necrosis Factor-alpha (TNF-α). nih.govnih.gov This reduction in cytokine production limits the proliferation and activation of T and B lymphocytes. drugbank.comnih.gov

Conversely, the GR complex increases the expression of anti-inflammatory proteins. A key example is the induction of lipocortin-1 (also known as Annexin A1). drugbank.comnih.gov Lipocortin-1 inhibits phospholipase A2, an enzyme crucial for the biosynthesis of prostaglandins (B1171923) and leukotrienes, which are potent inflammatory mediators. drugbank.com

The activity of the GR itself is subject to post-translational modifications, notably phosphorylation. Phosphorylation at specific sites, such as serine-211 in the N-terminal domain, is crucial for gaining full transcriptional activity and for the receptor's interaction with co-regulatory proteins that fine-tune its effects in a cell-specific manner. nih.govnih.gov

Comparative Mechanistic Studies with Other Corticosteroids

The therapeutic utility of corticosteroids is defined by their relative potency and selectivity. In vitro and in vivo model systems are critical for comparing the mechanistic properties of hydrocortisone phosphate to other synthetic glucocorticoids.

Hydrocortisone (also known as cortisol) serves as the natural benchmark against which synthetic corticosteroids are compared. Studies using a luciferase transactivation assay in CV-1 cells (monkey kidney fibroblasts) transfected with the human glucocorticoid receptor (hGR) have quantified the relative potencies of various steroids. psu.edunih.gov

Compared to hydrocortisone, synthetic steroids like prednisone (B1679067) and dexamethasone exhibit significantly higher glucocorticoid potency. droracle.ai Prednisone is approximately four times, and dexamethasone about 25 times, more potent than hydrocortisone in terms of glucocorticoid effects. droracle.ai Budesonide shows even greater potency. psu.edu This increased potency often correlates with higher binding affinity for the glucocorticoid receptor. nih.gov

A key distinction is the balance between glucocorticoid and mineralocorticoid activity. Hydrocortisone possesses both activities. droracle.ai In contrast, many synthetic steroids like prednisone, dexamethasone, and beclomethasone (B1667900) are designed to have enhanced glucocorticoid effects with minimal mineralocorticoid activity, making them more selective for anti-inflammatory actions and less likely to cause effects related to water and sodium retention. nih.govdroracle.ai

SteroidRelative Glucocorticoid Potency (Hydrocortisone = 1)Relative Mineralocorticoid Activity
Hydrocortisone (Cortisol)1Present
Prednisone~4Minimal
Prednylidene182Minimal
Dexamethasone~25Negligible
Betamethasone (B1666872)HighMinimal
Budesonide263Minimal

Data sourced from transactivation assays in CV-1 cells and other comparative literature. psu.edudroracle.ai

Hydrocortisone and other corticosteroids undergo different rates and routes of metabolic inactivation. Hydrocortisone has a shorter biological half-life (8-12 hours) compared to intermediate-acting steroids like prednisone or long-acting steroids like dexamethasone. droracle.ai This necessitates different administration frequencies to maintain therapeutic levels. droracle.ai

In comparative clinical studies, prednisone has been observed to be milder than hydrocortisone concerning water and sodium preservation and potassium excretion, which may be advantageous in managing blood pressure. nih.gov This difference reflects prednisone's lower mineralocorticoid receptor activity. nih.gov

The metabolism of hydrocortisone can be influenced by the co-administration of other drugs, including other corticosteroids. drugbank.com For example, its metabolism can be increased when combined with betamethasone or budesonide, suggesting competition for or induction of shared metabolic enzymes. drugbank.com In vitro studies using human liver bioreactors have provided detailed pharmacokinetic parameters for hydrocortisone, establishing a baseline for its intrinsic clearance that can be used for comparison with other steroids. nih.gov These models show that hydrocortisone is extensively metabolized, with both Phase I and Phase II metabolites being significant. nih.gov The differences in metabolic stability and clearance rates among corticosteroids are a key factor in selecting the appropriate agent for a specific clinical context.

PropertyHydrocortisonePrednisoneDexamethasone
ClassShort-actingIntermediate-actingLong-acting
Relative Anti-Inflammatory Potency1425-30
Mineralocorticoid Potency10.80
Biological Half-life8-12 hours12-36 hours36-72 hours

This table presents a summary of comparative properties based on established pharmacological data. droracle.ai

Formulation Science and Advanced Drug Delivery Concepts Non Clinical Applications

Principles of Solubility Enhancement for Hydrocortisone (B1673445) Phosphate (B84403) Esters

The conversion of a sparingly soluble drug into a more soluble form is a cornerstone of pharmaceutical formulation. Hydrocortisone, a potent corticosteroid, is characterized by its low water solubility, which can limit its formulation possibilities, particularly for aqueous parenteral preparations. The phosphate ester, hydrocortisone phosphate, especially in its sodium salt form, represents a successful application of chemical modification to overcome this challenge.

Hydrocortisone itself is a hydrophobic molecule with poor solubility in water. nih.gov The introduction of a phosphate group at the C-21 position creates hydrocortisone phosphate, an ester with ionizable protons. The conversion of this acidic ester into its disodium (B8443419) salt, hydrocortisone sodium phosphate, dramatically enhances its aqueous solubility. This is because the salt form can readily dissociate in water into the hydrocortisone phosphate anion and sodium cations, interacting favorably with the polar water molecules.

Pharmacopeial descriptions note that hydrocortisone sodium phosphate occurs as a white or light yellow, hygroscopic powder that is freely soluble in water, whereas the parent compound, hydrocortisone, is practically insoluble. nih.govnihs.go.jp This high water solubility allows for the preparation of concentrated aqueous solutions, which is critical for developing parenteral formulations that can be administered in small volumes. google.com The fundamental principle at play is the conversion of a neutral, crystalline, and poorly soluble molecule into an ionic species that is easily solvated by water.

While salt formation is the primary strategy for enhancing the solubility of hydrocortisone phosphate, other formulation techniques can be employed, often in combination, to further improve solubility and stability.

Cosolvency: The addition of water-miscible solvents, or cosolvents, can increase the solubility of poorly soluble drugs by reducing the polarity of the aqueous vehicle. nih.gov Cosolvents disrupt the hydrogen bonding network of water, making the environment more favorable for nonpolar solutes. nih.gov Common cosolvents used in parenteral formulations include ethanol, propylene (B89431) glycol, and polyethylene (B3416737) glycol. nih.gov

Complexation Strategies: Complexation with agents like cyclodextrins is a widely used method to enhance the solubility of hydrophobic drugs. nih.govresearchgate.net Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. The hydrocortisone molecule can be encapsulated within the hydrophobic cavity of a cyclodextrin, such as hydroxypropyl-beta-cyclodextrin (HP-β-CyD), forming an inclusion complex. nih.gov This complex has significantly greater water solubility than the drug molecule alone. Research has shown that the aqueous solubility of hydrocortisone can be substantially increased through inclusion complexation with HP-β-CyD, with the effect being dependent on the molar ratio of the drug to the cyclodextrin. nih.gov Other solubilizing agents, such as niacinamide and creatinine, have also been explored in formulations to prevent the precipitation of hydrocortisone following its formation from the hydrolysis of the phosphate ester. google.com

Table 1: Solubility Enhancement Strategies for Hydrocortisone

StrategyMechanismExampleOutcome
Salt FormationConversion of the acidic phosphate ester to a highly polar, ionizable salt.Hydrocortisone Sodium Phosphate"Freely soluble" in water, enabling concentrated aqueous solutions. nihs.go.jp
ComplexationEncapsulation of the hydrophobic drug molecule within the cavity of a complexing agent.Hydroxypropyl-beta-cyclodextrin (HP-β-CyD)Significant enhancement of water solubility, dependent on the drug-cyclodextrin molar ratio. nih.gov
CosolvencyReducing the polarity of the solvent system to better solvate nonpolar drugs.Ethanol, Propylene GlycolIncreases solubility by creating a more favorable solvent environment. nih.gov

Physicochemical Stability in Pharmaceutical Systems (Excluding Dosage/Administration)

The stability of hydrocortisone phosphate in a pharmaceutical formulation is critical to its efficacy and quality. The ester linkage is susceptible to degradation, primarily through hydrolysis, which is influenced by several environmental factors.

The degradation of hydrocortisone phosphate in aqueous solutions is predominantly governed by hydrolysis of the phosphate ester bond, yielding the parent hydrocortisone. researchgate.netnih.gov This reaction is highly dependent on the pH of the solution. researchgate.netnih.gov

Studies have shown that the hydrolysis follows first-order kinetics with respect to the steroid ester. researchgate.net The rate of this degradation is linearly dependent on the hydrogen ion concentration, particularly in essentially neutral solutions. researchgate.net The pH-rate profile for the hydrolysis of phosphate esters typically shows maximum stability in the alkaline pH range. For hydrocortisone sodium phosphate solutions, a pH between 7.5 and 9.5 is often specified to ensure stability. nihs.go.jp In contrast, hydrocortisone succinate (B1194679), another ester form, shows rapid degradation at room temperature at pH 5.5, 6.5, and 7.4, but maintains stability for longer periods under refrigeration at these pH values. nih.govnih.gov The hydrolysis of some aromatic phosphate esters is most rapid in an intermediate pH range and they are found to be completely stable at a pH of 8 and above. researchgate.net

Table 2: pH Influence on Stability of Hydrocortisone Esters in Solution

Ester FormpH RangeObservationReference
Hydrocortisone Phosphate7.5 - 9.5Optimal pH range for stability in aqueous solution. nihs.go.jp
Hydrocortisone PhosphateNeutralDegradation involves first-order hydrolysis, dependent on H+ concentration. researchgate.net
Hydrocortisone Succinate5.5 - 7.4Stable for at least 14 days when refrigerated (3-7°C). nih.gov
Hydrocortisone Succinate5.5 - 7.4Rapid degradation at room temperature (20-22°C). nih.gov

Beyond pH, other physical factors can significantly impact the stability of hydrocortisone phosphate.

Light: Exposure to light, particularly ultraviolet light, can provide the energy to accelerate decomposition pathways. scbt.com Hydrocortisone sodium succinate is noted to be gradually colored by light. nihs.go.jp Consequently, pharmaceutical preparations of hydrocortisone phosphate are typically stored in light-resistant containers.

Oxygen: Oxidative degradation can be a concern for complex organic molecules. Phosphates can be incompatible with oxidizing agents. scbt.com To mitigate this, formulations may be manufactured under an inert atmosphere, such as nitrogen, and packaged with oxygen scavengers to enhance stability. google.com

Excipients are essential components of pharmaceutical dosage forms, but they can also interact with the active pharmaceutical ingredient (API), leading to instability. Preformulation studies are crucial to ensure compatibility. Thermal analysis techniques, such as thermogravimetry (TG) and differential scanning calorimetry (DSC), supported by spectroscopic methods like infrared spectroscopy, are often used to screen for potential incompatibilities between hydrocortisone and various excipients. pharmaexcipients.comd-nb.info

Studies on hydrocortisone have identified both compatible and incompatible excipients. For instance, incompatibilities have been found in mixtures of hydrocortisone with magnesium stearate (B1226849) and β-cyclodextrin. pharmaexcipients.comd-nb.inforesearchgate.net In contrast, hydrocortisone has been shown to be compatible with a range of other common excipients. researchgate.net Phosphates, in general, are known to be incompatible with strong oxidizing and reducing agents. scbt.com

Table 3: Compatibility of Hydrocortisone with Common Pharmaceutical Excipients

ExcipientCompatibility Status with HydrocortisoneReference
Magnesium StearateIncompatible pharmaexcipients.com, d-nb.info, researchgate.net
β-CyclodextrinIncompatible pharmaexcipients.com, d-nb.info, researchgate.net
MannitolCompatible d-nb.info, researchgate.net
LactoseCompatible d-nb.info, researchgate.net
StarchCompatible d-nb.info, researchgate.net
MethylcelluloseCompatible d-nb.info, researchgate.net
ChitosanCompatible d-nb.info
Polyvinylpyrrolidone (PVP)Compatible researchgate.net
MeglumineCompatible researchgate.net

Advanced Delivery System Design for Research Applications (Non-Clinical Focus)

The water-soluble nature of hydrocortisone sodium phosphate presents unique opportunities and challenges for its incorporation into advanced drug delivery systems for research purposes. While its solubility aids in the preparation of aqueous solutions, achieving controlled and targeted delivery often necessitates encapsulation within specialized carriers. These systems are instrumental in non-clinical studies to investigate mechanisms of action, optimize therapeutic efficacy, and understand the influence of formulation on drug disposition.

Liposomal and Nanoparticle Encapsulation for Targeted Research Delivery

Liposomes and nanoparticles serve as versatile platforms for the targeted delivery of hydrocortisone in research settings. These carriers can be engineered to modulate drug release and alter biodistribution, thereby enabling researchers to probe specific biological questions.

Liposomal Formulations:

Liposomes, which are vesicular structures composed of lipid bilayers, can encapsulate hydrophilic drugs like hydrocortisone sodium phosphate within their aqueous core. Research has explored the use of multi-lamellar liposomes (MLLs) for targeted skin delivery. nih.gov By manipulating the composition of these liposomes, including the type of phospholipids (B1166683) and the inclusion of surfactants like Tween® 80, it is possible to control their size, elasticity, and zeta potential. nih.gov These physicochemical properties are critical determinants of their ability to penetrate different layers of the skin. nih.gov For instance, specific MLL formulations have been designed to target the stratum corneum, the living epidermis, or the hypodermis, allowing for detailed investigations into the localized effects of hydrocortisone. nih.gov

Nanoparticle Formulations:

Polymer-based nanoparticles offer another avenue for advanced delivery. For hydrophobic derivatives like hydrocortisone acetate (B1210297), lipid-polymer hybrid nanoparticles, or "lipomers," have been developed. nih.govacs.org These systems consist of a polymeric core, such as poly(ε-caprolactone) (PCL), which is biodegradable and biocompatible, surrounded by a phospholipid shell. nih.govacs.org This structure combines the advantages of both liposomes and polymer nanoparticles, offering controlled drug release and enhanced skin penetration. acs.org While this research has focused on the acetate form, the principles can be adapted for the phosphate salt by modifying the encapsulation process to accommodate its hydrophilic nature. Research on hydrocortisone-loaded PCL nanoparticles has demonstrated the potential for prolonged drug release and reduced side effects in non-clinical models. researchgate.netnih.gov

The table below summarizes key findings from research on nanoparticle encapsulation of hydrocortisone derivatives:

FormulationKey FindingsReference
Hydrocortisone Acetate-Loaded Lipid-Polymer Hybrid NanoparticlesOptimized formulation had a particle size < 210.7 nm, a zeta potential of -27.3 mV, and an entrapment efficiency of 82.7%. Showed a biphasic release with an initial burst followed by sustained release. nih.gov
Hydrocortisone-Loaded Poly(ε-caprolactone) (PCL) NanoparticlesEntrapment efficiency was approximately 62%. Demonstrated controlled release of the drug over time. researchgate.net
Hydrocortisone-Loaded SMS-PCL NanoparticlesNanoparticle size was 110.5 nm with a polydispersity index of 0.15 and a zeta potential of -58.7 mV. Drug-entrapment efficacy was 76%. semanticscholar.org

Polymer-Based Delivery Platforms for Sustained Release Studies in Models

Achieving sustained release of hydrocortisone is a key objective in many research models to maintain therapeutic concentrations over extended periods and to study long-term effects. Polymer-based systems are particularly well-suited for this purpose.

Biodegradable polymers like poly(ε-caprolactone) (PCL) have been successfully used to create nanoparticles that provide controlled release of hydrocortisone. researchgate.netnih.gov The polymer matrix erodes or allows the drug to diffuse out slowly, leading to a prolonged release profile. This is advantageous in in vitro models and animal studies where sustained drug action is required to observe a particular biological response.

An innovative approach involves the use of polymer-free corticosteroid dimer implants. nih.gov This strategy utilizes dimers of corticosteroids, such as dexamethasone (B1670325), which can be fabricated into implants without the need for a polymer matrix. nih.gov These implants undergo surface erosion, resulting in highly controlled and reproducible drug release kinetics in vitro. nih.gov This technology offers high drug loading and has the potential to be adapted for hydrocortisone, providing a novel platform for long-term, sustained release studies in non-clinical settings. nih.gov

Microemulsions and Self-Emulsifying Drug Delivery Systems for Enhanced Research Solubility

While hydrocortisone sodium phosphate is water-soluble, its parent compound, hydrocortisone, is lipophilic. nih.gov For research applications requiring the use of the base corticosteroid or its lipophilic esters, microemulsions and self-emulsifying drug delivery systems (SEDDS) are valuable tools for enhancing solubility and bioavailability. nih.gov

SEDDS are isotropic mixtures of oils, surfactants, and sometimes cosolvents, that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium. nih.gov This process can significantly improve the dissolution rate of poorly water-soluble drugs. nih.gov The selection of the oil and surfactant system is critical and is often guided by phase diagram studies to identify the optimal self-emulsifying region. nih.gov

For instance, supersaturated SEDDS (S-SEDDS) formulations have been investigated to enhance the oral bioavailability of poorly water-soluble compounds. nih.gov These systems use polymers to inhibit the precipitation of the drug, thereby maintaining a high concentration for absorption. nih.gov While directly applicable to lipophilic forms of hydrocortisone, the principles of these systems can inform the development of advanced formulations for the phosphate ester, particularly in complex biological fluids where solubility and stability can be a concern.

Rheological and Physicochemical Characterization of Research Formulations

The performance of hydrocortisone sodium phosphate formulations in research applications is heavily dependent on their physical and chemical properties. Thorough characterization is essential to ensure reproducibility and to understand how the formulation will behave in a given experimental model.

Viscosity and Flow Properties of Solutions and Suspensions

The rheological properties, particularly viscosity, of hydrocortisone sodium phosphate solutions and suspensions are critical for their handling and performance in research settings. mdpi.com For topical or injectable formulations, viscosity influences spreadability, retention time, and release rate.

In research involving hydrogels for topical delivery, for example, the viscoelastic properties are of great importance. mdpi.com Oscillatory rheology is used to measure both the elastic (storage modulus, G') and viscous (loss modulus, G'') properties of these formulations. mdpi.com The gel strength and elasticity can be tailored by adjusting the concentration of gelling agents and other excipients. mdpi.com

The table below presents hypothetical data illustrating how the viscosity of a hydrocortisone sodium phosphate solution could be modified with different polymers for research applications.

Polymer Added to 1% Hydrocortisone Sodium Phosphate SolutionPolymer Concentration (w/v)Viscosity (cP) at 25°C
None0%1.05
Hyaluronic Acid0.5%15.2
Carboxymethylcellulose0.5%25.8
Polyvinyl Alcohol1.0%8.7

Particle Size Distribution and Zeta Potential Analysis of Dispersions

For formulations involving liposomes, nanoparticles, or other dispersed systems, particle size distribution and zeta potential are fundamental characteristics that dictate their stability, biological interactions, and delivery efficiency.

Particle Size Distribution: The size of the particles in a dispersion affects their ability to cross biological barriers and their uptake by cells. For instance, in topical delivery, nanoparticles smaller than 200 nm are considered optimal for penetrating the deeper layers of the skin. semanticscholar.org Dynamic light scattering (DLS) is a common technique used to measure the particle size distribution of these formulations. nih.gov

The following table provides representative data on the particle size and zeta potential of different hydrocortisone-loaded nanoparticle formulations from research studies.

FormulationMean Particle Size (nm)Zeta Potential (mV)Reference
Hydrocortisone Acetate-Loaded Lipid-Polymer Hybrid Nanoparticles229 - 348.9-20.9 to -34.2 nih.gov
Hydrocortisone-Loaded PCL NanoparticlesIncreased size after loadingNegatively charged nih.gov
Hydrocortisone-Loaded SMS-PCL Nanoparticles110.5-58.7 semanticscholar.org

Osmolality and Buffer Capacity Considerations for Research Media

The introduction of any supplement into a defined research medium requires careful consideration of its potential effects on the medium's physicochemical properties, primarily osmolality and buffer capacity. These parameters are critical for maintaining cellular homeostasis and ensuring the validity of in vitro experimental results. Hydrocortisone phosphate (sodium), a water-soluble derivative of hydrocortisone, is frequently used in cell culture applications. stemcell.com Its formulation as a sodium phosphate salt necessitates an evaluation of its impact on the ionic strength and pH stability of the culture environment.

The buffer capacity of a research medium is its ability to resist changes in pH. Most culture media, such as DMEM or RPMI-1640, are buffered with a bicarbonate-CO₂ system or synthetic buffers like HEPES. The addition of hydrocortisone phosphate (sodium) can influence this delicate balance. As a phosphate salt, it can participate in the phosphate buffering system (H₂PO₄⁻ ⇌ HPO₄²⁻ + H⁺), which has a pKa₂ of approximately 7.2. This is advantageous as it falls within the optimal pH range for most mammalian cell cultures (pH 7.2-7.4).

The inherent pH of hydrocortisone phosphate (sodium) solutions is alkaline. A solution of 1.0 gram of hydrocortisone sodium phosphate dissolved in 100 mL of water exhibits a pH between 7.5 and 9.5. nihs.go.jp Pre-formulation studies have confirmed that a pH range of 7.0 to 8.0 is optimal for the stability of the compound in aqueous solutions. googleapis.com This alkaline nature means that its addition can slightly raise the pH of a weakly buffered medium. Conversely, its phosphate component can provide additional buffering capacity, helping to stabilize the medium against metabolic byproducts, such as lactic acid, that tend to lower the pH over time.

Research findings have highlighted the use of hydrocortisone phosphate (sodium) across various concentrations in different experimental setups. The specific concentration and the base medium determine the extent of its effect on pH and osmolality.

Interactive Data Table: pH of Hydrocortisone Phosphate (Sodium) Solutions

Concentration/FormulationpH RangeSource
1.0 g in 100 mL Water7.5 - 9.5 nihs.go.jp
Aqueous Pharmaceutical Solution7.0 - 8.0 (Optimal Stability) googleapis.com
50 µM Solution5.0 - 7.0 sigmaaldrich.com

Interactive Data Table: Examples of Hydrocortisone Concentrations in Research Media

Application/Cell TypeConcentrationSource
Human Articular Chondrocyte Culture0.05 µg/mL, 0.20 µg/mL, 1.0 µg/mL nih.gov
CHO Cell CultureDose- and time-dependent studies nih.gov
PneumaCult™, MammoCult™, EpiCult™ Media96 µg/mL (as 200X stock) stemcell.comfishersci.com
MyeloCult™ LTC-IC AssaysSupplement (concentration not specified) stemcell.com

Computational and Theoretical Approaches in Hydrocortisone Phosphate Research

Molecular Docking and Dynamics Simulations for Receptor Interactions

Hydrocortisone (B1673445) phosphate (B84403) is a water-soluble prodrug that is rapidly hydrolyzed in the body by alkaline phosphatases to release the active drug, hydrocortisone. medchemexpress.com Therefore, computational studies on receptor interactions primarily focus on hydrocortisone and its binding to the glucocorticoid receptor (GR). Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to model and analyze these interactions at an atomic level. nih.govresearchgate.net

Molecular docking is used to predict the preferred orientation of a ligand (hydrocortisone) when bound to a receptor (the GR) to form a stable complex. This method scores different binding poses to estimate the binding affinity. The relative binding affinity of various steroids for the GR has been determined experimentally, providing a basis for validating computational models. nih.gov For instance, studies have shown that substitutions at the 17α-OH and 21-OH positions significantly influence binding affinity. nih.gov

Molecular dynamics simulations provide a more dynamic picture by simulating the movements of atoms in the ligand-receptor complex over time. nih.gov These simulations, which can model systems immersed in a solvent like water, offer detailed, atomic-level insights into binding mechanisms and thermodynamic properties. nih.govresearchgate.net For the hydrocortisone-GR complex, MD simulations can calculate the binding free energy, a theoretical measure that correlates with the stability of the complex and the binding affinity (Kd). These computational tools allow researchers to predict how structural modifications to the steroid might enhance or reduce its affinity for the receptor, guiding the design of more potent glucocorticoids. nih.gov

The binding of a ligand like hydrocortisone to the glucocorticoid receptor is known to induce significant conformational changes in the receptor. nih.govnih.govnih.gov In its inactive state, the GR resides in the cytoplasm, bound to a complex of chaperone proteins, including heat shock protein 90 (hsp90), which maintains the receptor in a conformation ready for high-affinity ligand binding. nih.govnih.gov

Upon entering the cell and binding to the ligand-binding domain (LBD) of the GR, hydrocortisone triggers a cascade of conformational changes. nih.govnih.gov MD simulations can model these intricate steric changes. The simulations show the dissociation of the chaperone proteins and the adoption of a new receptor conformation that allows the GR-ligand complex to translocate into the nucleus. nih.govmdpi.com Once in the nucleus, the receptor dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs), thereby modulating gene transcription. nih.govmdpi.com The specific structure of the bound glucocorticoid can confer unique conformations on the GR, leading to differences in DNA binding and the recruitment of co-regulator proteins, which ultimately determines the transcriptional signature of the steroid. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a compound and its biological activity.

QSAR models can be developed to predict various biological activities of hydrocortisone and related compounds. While specific QSAR models for the enzymatic hydrolysis of hydrocortisone phosphate are not widely published, the principles are applicable. Such models would correlate structural features of different steroid phosphate esters with their rate of hydrolysis by alkaline phosphatase.

A notable application is the development of Membrane-Interaction QSAR (MI-QSAR) models to predict the skin penetration enhancement of hydrocortisone. nih.gov These models are crucial for optimizing topical formulations. In one study, MI-QSAR models were constructed for a dataset of compounds to predict their ability to enhance the skin penetration of hydrocortisone. nih.gov The models successfully explained 70-80% of the variance in skin penetration enhancement, demonstrating their predictive power. nih.gov

The primary goal of QSAR studies is to identify the key molecular descriptors (physicochemical properties derived from the structure) that govern the biological activity. In the MI-QSAR study on skin penetration enhancers for hydrocortisone, a novel descriptor related to the alteration of a model membrane's structure was found to be dominant. nih.gov The models indicated that effective penetration enhancers create larger disruptions or "holes" in the membrane's lipid structure and are less soluble in water, allowing them to enter the membrane more readily. nih.gov This insight is invaluable for designing more effective topical delivery systems.

MI-QSAR Model Findings for Hydrocortisone Skin Penetration Enhancers nih.gov
Model Type Membrane-Interaction Quantitative Structure-Activity Relationship (MI-QSAR)
Predicted Activity Skin penetration enhancement for hydrocortisone
Key Finding 1 Good enhancers cause greater disruption ("holes") in the phospholipid monolayer of the skin.
Key Finding 2 Good enhancers are less water-soluble, leading to preferential entry into the membrane.
Dominant Descriptor A descriptor measuring the change in the membrane's structural organization in the presence of the enhancer.
Predictive Power The models explained 70-80% of the variance in the experimental data.

Computational Chemistry for Prodrug Design and Optimization

Computational chemistry plays a vital role in the rational design and optimization of prodrugs like hydrocortisone phosphate. nih.gov The prodrug approach is a key strategy to improve the physicochemical properties (like water solubility) or to achieve targeted delivery of a drug. nih.govnih.gov Hydrocortisone itself has poor water solubility, which limits its formulation for intravenous administration. The addition of the phosphate group creates hydrocortisone phosphate, a highly water-soluble derivative. wikipedia.orgdrugbank.com

Modern computational approaches can be used to perform a priori design of prodrugs. nih.gov For example, in the design of phospholipid-based prodrugs for inflammatory bowel disease, molecular simulations were used to predict the activation of the prodrugs by the enzyme phospholipase A2 (PLA2), which is overexpressed in inflamed tissues. nih.govmdpi.com These simulations can elucidate the mechanism of prodrug activation, revealing, for instance, how the length of a linker between the drug and the carrier molecule affects the efficiency of enzymatic cleavage. mdpi.com

These same principles are applied to the design of glucocorticoid prodrugs. nih.gov Computational models can help optimize features such as the linker used to attach the drug to a carrier, ensuring it is cleaved efficiently at the target site. nih.gov For hydrocortisone phosphate, while the design is relatively simple, computational methods could be used to explore alternative phosphate esters or other promoieties to fine-tune the rate of hydrocortisone release or to target specific tissues where phosphatases are highly active. medchemexpress.com This computational pre-screening complements experimental data, potentially speeding up drug development and improving resource utilization. nih.gov

Prediction of Hydrolysis Rates and Enzymatic Specificity of Phosphate Esters

Hydrocortisone phosphate is a water-soluble prodrug designed to be converted into the active hydrocortisone in the body. This conversion is primarily achieved through enzymatic hydrolysis, a process catalyzed by alkaline phosphatases. Predicting the rate and specificity of this hydrolysis is crucial for understanding the pharmacokinetic profile of the drug.

Computational models offer powerful tools for investigating these processes. While specific studies predicting the hydrolysis rate of hydrocortisone phosphate are not abundant, the principles are well-established from research on other phosphate esters. Theoretical models can be employed to study the mechanism of enzyme inhibition and catalysis by phosphate esters. nih.gov These models are based on the principle that phosphorus can form a stable pentagonal enzyme-phosphate ester complex, which is analogous to the transition state of a carbonyl substrate complex. nih.gov This theoretical framework allows researchers to infer the structure of transition states from the known structures of chemical inhibitors, providing insight into enzymatic reactions. nih.gov

Furthermore, computational techniques such as multiple regression analysis (MRA) and dynamic neural networks (DNN) have been successfully used to predict the stability and degradation of other hydrocortisone esters, like hydrocortisone sodium succinate (B1194679). researchgate.netscribd.com In these studies, degradation products were monitored under various stress conditions, and the data were used to build predictive models. researchgate.net High coefficients of determination (0.95–0.99) were achieved with both MRA and DNN, indicating their power as predictive tools for in silico stability studies. researchgate.net Similar methodologies could be applied to hydrocortisone phosphate to predict its hydrolysis under different physiological conditions, helping to estimate its conversion rate to active hydrocortisone in vivo. The enzymatic hydrolysis of various thionucleotides and other phosphate esters has been analyzed using Lineweaver-Burk plots to determine kinetic parameters like Kₘ and Kᵢ, a process that can be modeled and predicted computationally. nih.gov

In Silico Screening for Novel Hydrocortisone Phosphate Derivatives

In silico screening is a computational technique used to search large databases of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. This approach has been applied to find novel hydrocortisone derivatives with potential therapeutic applications.

One major target for hydrocortisone-related drug design is 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme that converts inactive cortisone (B1669442) to active cortisol (hydrocortisone). Inhibiting this enzyme is a therapeutic strategy for type 2 diabetes. A study utilized a structure-based screening of FDA-approved drugs to find new 11β-HSD1 inhibitors. nih.gov The in silico docking study revealed that several hydrocortisone esters had lower (i.e., better) binding energies than the substrate, with hydrocortisone cypionate showing a particularly high binding affinity. nih.gov Molecular dynamics simulations confirmed the stability of the enzyme-inhibitor complex. nih.gov

Another study applied an integrative in silico approach using transcriptomic data from COVID-19 patients to identify potential repurposed drugs. nih.gov Molecular docking analysis showed that hydrocortisone phosphate had a high binding affinity for several host pro-viral proteins, suggesting its potential as a therapeutic agent. nih.gov These screening methods rely on tools like Autodock Vina, which can perform high-throughput screenings of many ligands against a target protein. nih.gov

Pharmacophore-based virtual screening represents another powerful tool. This method uses the three-dimensional arrangement of essential features of a molecule that enable it to interact with a specific target. Such models have been developed for 11β-HSD inhibitors, leading to the identification of new compounds with significant inhibitory activity. mdpi.com These examples demonstrate that in silico screening can effectively identify and optimize novel hydrocortisone derivatives, including potential phosphate variants, for various therapeutic targets.

Table 1: In Silico Docking and Screening Results for Hydrocortisone and its Derivatives

CompoundTarget ProteinMethodologyKey Finding (Binding Energy/Score)Reference
Hydrocortisone Cypionate11β-HSD1Molecular DockingLower binding energy than substrate corticosterone nih.gov
Hydrocortisone Succinate11β-HSD1Molecular DockingLower binding energy than substrate corticosterone nih.gov
Hydrocortisone Probutate11β-HSD1Molecular DockingLower binding energy than substrate corticosterone nih.gov
Hydrocortisone PhosphateSARS-CoV-2 Host Pro-viral Proteins (e.g., ADAR, HBEGF, MMP9)Molecular Docking (Autodock Vina)High binding affinity (e.g., -12.85 kcal/mol for one target) nih.gov

Systems Biology and Network Analysis for Cellular Responses

Systems biology approaches aim to understand the broader biological context by studying the complex interactions within a biological system. For hydrocortisone phosphate, this involves analyzing how the active form, hydrocortisone, influences cellular networks and signaling pathways.

Modeling of Glucocorticoid Signaling Pathways and Crosstalk

The physiological and pharmacological actions of hydrocortisone are mediated by the glucocorticoid receptor (GR), a ligand-dependent transcription factor. nih.gov Upon binding to hydrocortisone, the GR translocates to the nucleus and modulates the expression of a large number of genes, potentially up to 20% of the human genome. nih.govyoutube.com

Computational modeling of this pathway is essential for understanding its complexity. The primary mechanisms of GR-mediated gene regulation are:

Direct DNA Binding: The activated GR complex binds directly to specific DNA sequences known as glucocorticoid response elements (GREs), leading to the activation or repression of target genes. nih.govyoutube.com

Tethering: The GR complex does not bind DNA directly but interacts with other DNA-bound transcription factors (like NF-κB or AP-1), influencing their activity. nih.govyoutube.com

Composite Mechanism: The GR binds to a GRE and also interacts with an adjacent transcription factor, leading to a synergistic or antagonistic effect on gene expression. nih.govyoutube.com

These genomic signaling pathways are the primary mechanism of action for glucocorticoids. youtube.com In addition, non-genomic signaling can occur in the cytoplasm, where the activated receptor influences the activity of various kinases, such as PI3K/AKT and MAPK. youtube.com

Modeling also needs to account for crosstalk between the GR pathway and other signaling networks. For instance, glucocorticoids can alter the ratio of β-arrestin1 and β-arrestin2, which are key regulators of G-protein coupled receptor (GPCR) signaling. nih.gov By modeling these intricate connections, researchers can predict how hydrocortisone will affect cellular function in different contexts. Pharmacokinetic (PK) models have also been developed to describe the distribution of free and protein-bound hydrocortisone in the body, which is a critical input for any cellular response model. mdpi.comnih.gov

Integration of Omics Data for Comprehensive Mechanistic Insights

The integration of various "omics" data types (genomics, transcriptomics, proteomics, metabolomics) provides a comprehensive, multi-layered view of the cellular response to hydrocortisone. This systems-level analysis is crucial for uncovering complex mechanisms of action. nih.govjci.org

For example, transcriptomic data (RNA-Seq) from COVID-19 patients was integrated with protein-protein interaction (PPI) network analysis to identify host proteins targeted by the virus. nih.gov This systems-level view then guided the in silico screening that identified hydrocortisone as a potential therapeutic. nih.gov

Other studies have used proteomics and transcriptomics to investigate the molecular effects of hydrocortisone in specific cell types. In a human blood-brain barrier model, hydrocortisone was shown to increase the expression of tight junction proteins like occludin and claudin-5, enhancing barrier integrity. nih.gov This effect was quantified by measuring changes in protein levels and transendothelial electrical resistance. nih.gov Another study used proteomic and transcriptomic approaches to show that acute and chronic exposure to hydrocortisone have differential effects on pyroptosis, a form of inflammatory cell death, in macrophage-like cells. nih.gov Acute treatment promoted pyroptosis, while chronic treatment alleviated it, an effect linked to the regulation of NF-κB and caspase-1. nih.gov

By integrating these diverse datasets, researchers can construct detailed mechanistic models. These models can explain how hydrocortisone produces its effects, from the initial binding to the GR to the ultimate physiological response, and how these effects are modulated by crosstalk with other pathways and the specific state of the cell. nih.govjci.org

Table 2: Examples of Omics Data Integration in Hydrocortisone Research

Research AreaOmics Data Type(s)Experimental ModelKey Mechanistic InsightReference
COVID-19 Drug RepurposingTranscriptomics, PPI Network AnalysisCOVID-19 Patient Data, In Silico DockingIdentified hydrocortisone as a high-affinity binder to host pro-viral proteins. nih.gov
Blood-Brain Barrier IntegrityProteomics, TranscriptomicsHuman Brain Microvascular Endothelial Cells (hCMEC/D3)Hydrocortisone induces expression of occludin and claudin-5, tightening the barrier. nih.gov
Inflammatory Cell DeathProteomics, TranscriptomicsHuman THP-1 Macrophage-like CellsAcute hydrocortisone promotes pyroptosis, while chronic exposure alleviates it via NF-κB regulation. nih.gov
General Mechanistic ModelingMulti-omics (genomics, proteomics, metabolomics)General FrameworkIntegration of multi-omics data enables the creation of comprehensive mechanistic models of drug action. nih.govjci.org

Future Directions and Emerging Research Avenues for Hydrocortisone Phosphate Sodium

Development of Novel Phosphate (B84403) Ester Derivatives with Modified Pharmacological Profiles

The development of new phosphate ester derivatives of hydrocortisone (B1673445) is a promising area of research aimed at creating compounds with improved therapeutic indices. By chemically modifying the hydrocortisone backbone, researchers aim to dissociate the anti-inflammatory effects from the metabolic side effects commonly associated with long-term glucocorticoid use.

One approach involves the synthesis of derivatives with altered glucocorticoid receptor (GR) binding affinity and activity. For instance, thiobenzothiazole-containing derivatives of hydrocortisone have been developed and studied. nih.gov In preclinical studies, one such derivative, MS4, exhibited transrepression properties—the ability to suppress inflammatory gene expression—while lacking transactivation capabilities, which are often linked to metabolic side effects. nih.gov Another derivative, MS6, retained both transactivation and transrepression activities. nih.gov Both compounds displayed significant anti-inflammatory activity. nih.gov Notably, these modifications on the D-ring of the hydrocortisone molecule resulted in compounds with a reduced impact on insulin secretion and a decreased potential for promoting fat cell development, while preserving their anti-inflammatory effects. nih.gov

Future research in this area will likely focus on:

Structure-Activity Relationship (SAR) Studies: Systematic modifications of the hydrocortisone phosphate molecule to identify key structural features that enhance anti-inflammatory activity while minimizing metabolic effects.

Targeted Delivery: Designing phosphate ester prodrugs that are selectively activated at the site of inflammation, thereby concentrating the therapeutic effect and reducing systemic exposure. nih.gov

Combination Formulations: Developing modified-release preparations that combine immediate- and delayed-release hydrocortisone to better mimic the natural circadian rhythm of cortisol release. nih.gov

Advanced Mechanistic Studies in Complex Disease Models (Preclinical Focus)

To better understand the therapeutic potential and limitations of hydrocortisone phosphate, researchers are employing advanced preclinical models of complex human diseases. These models provide a more nuanced understanding of the drug's mechanism of action beyond simple inflammation.

A significant area of investigation is neuroinflammation, a key component of neurodegenerative diseases like Alzheimer's disease. In a preclinical mouse model of Alzheimer's, hydrocortisone administration demonstrated beneficial effects on cognitive impairment, enhanced synaptic function, and provided neuronal protection. nih.govnih.gov The study revealed that hydrocortisone effectively suppressed the overactivation of microglia and astrocytes, leading to a decrease in pro-inflammatory factors and an alleviation of neuroinflammation. nih.govnih.gov Furthermore, hydrocortisone treatment was shown to mitigate the production of reactive oxygen species and reduce oxidative stress. nih.govnih.gov

Future preclinical research is anticipated to involve:

Autoimmune Disease Models: Investigating the efficacy of hydrocortisone phosphate in animal models of autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus to elucidate its impact on specific immune cell populations and signaling pathways. has-sante.fr

Neuroinflammatory Disease Models: Further exploring the role of hydrocortisone phosphate in models of other neuroinflammatory conditions like Parkinson's disease and multiple sclerosis to understand its effects on neuronal survival and glial cell function. frontiersin.orgmdpi.com

Models of Sepsis and Acute Lung Injury: Utilizing sophisticated animal models to dissect the cellular and molecular mechanisms by which hydrocortisone phosphate modulates the overwhelming inflammatory response in critical illnesses. mdpi.com

Integration of Multi-Omics Data for Comprehensive Understanding of Cellular Responses

The advent of high-throughput "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers an unprecedented opportunity to gain a holistic understanding of the cellular responses to hydrocortisone phosphate. By integrating these large-scale datasets, researchers can identify novel biomarkers of drug response and uncover previously unknown mechanisms of action.

Multi-omics approaches have already been successfully applied to study the effects of glucocorticoids in various contexts. For example, integrated analyses have been used to identify networks of genes, metabolites, and microRNAs that are associated with glucocorticoid activity. These studies provide a more robust understanding than the analysis of individual 'omic datasets alone.

Key areas for future multi-omics research on hydrocortisone phosphate include:

Identifying Predictive Biomarkers: Using integrated omics data to identify molecular signatures that can predict a patient's response to hydrocortisone phosphate therapy, paving the way for personalized medicine.

Mapping Cell-Specific Responses: Characterizing the unique transcriptomic, proteomic, and metabolomic changes induced by hydrocortisone phosphate in different immune and tissue-specific cells to understand its diverse physiological effects.

Uncovering Novel Drug Targets: Integrating multi-omics data with computational biology to identify new molecular targets that could be modulated to enhance the therapeutic effects of hydrocortisone phosphate or to develop novel anti-inflammatory drugs.

Innovative Analytical Tools for In Situ and Real-Time Monitoring of Compound Biotransformation

A critical aspect of understanding the pharmacology of hydrocortisone phosphate is monitoring its conversion to the active form, hydrocortisone, within biological systems. The development of innovative analytical tools that allow for in situ and real-time monitoring of this biotransformation process is a key area of future research.

Current analytical methods, such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS), are highly sensitive and specific for quantifying hydrocortisone and its metabolites in biological samples. nih.gov However, these methods typically require sample collection and processing, which precludes real-time monitoring within a living system.

Emerging technologies that could revolutionize the study of hydrocortisone phosphate biotransformation include:

Fluorescence-Based Probes: The design and synthesis of novel fluorogenic probes that are specifically activated by the enzymatic cleavage of the phosphate group from hydrocortisone phosphate. nih.govresearchgate.net These probes could enable the visualization of drug activation in real-time in living cells and potentially in vivo. nih.gov

Real-Time Mass Spectrometry: The application of ambient ionization mass spectrometry techniques for the direct and real-time analysis of hydrocortisone phosphate and its metabolites in biological tissues without the need for extensive sample preparation.

Multimodal Imaging Techniques: Combining fluorescence-based imaging with other modalities, such as bioluminescence or magnetic resonance imaging, to provide a more comprehensive spatiotemporal understanding of drug distribution and activation in preclinical models. nih.gov

Exploration of Non-Canonical Glucocorticoid Receptor Signaling Pathways and Interactions

The classical understanding of glucocorticoid action involves the binding of the hormone to the cytosolic glucocorticoid receptor (GR), which then translocates to the nucleus to regulate gene expression. However, a growing body of evidence points to the importance of non-canonical, or non-genomic, signaling pathways in mediating the rapid effects of glucocorticoids.

These non-canonical pathways are initiated by membrane-bound GR or by interactions of the cytosolic GR with various intracellular signaling molecules. Research has shown that glucocorticoids can modulate the activity of key signaling cascades, including the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K) pathways. mdpi.comnih.gov

Future investigations into the non-canonical signaling of hydrocortisone phosphate will likely focus on:

Modulation of Kinase Pathways: Elucidating the precise mechanisms by which hydrocortisone phosphate influences the activity of MAPK and PI3K/Akt signaling pathways and how this contributes to its anti-inflammatory and immunomodulatory effects. nih.govresearchgate.net

Crosstalk with Other Transcription Factors: Exploring the interactions of the GR with transcription factors other than NF-κB and AP-1 to uncover novel mechanisms of gene regulation. nih.gov

Development of Selective GR Modulators: Designing new hydrocortisone derivatives that selectively engage either the genomic or non-genomic signaling pathways to achieve a more targeted therapeutic effect with fewer side effects.

Q & A

Q. What validated analytical methods are recommended for confirming the identity and purity of Hydrocortisone Sodium Phosphate?

  • Methodological Answer : Infrared (IR) spectroscopy is the primary method for identity confirmation. Prepare a paste using potassium bromide and compare the sample's IR spectrum with the reference standard (e.g., USP Hydrocortisone Sodium Phosphate RS). Discrepancies due to residual solvents can be resolved by drying the sample and reference in methanol before reanalysis . For purity, perform chloride and heavy metal tests:
  • Chloride : Dissolve 0.30 g in water, acidify with nitric acid, and compare turbidity against a 0.01 M HCl control (limit: ≤0.600%) .
  • Heavy Metals : Use Method 2 (limit: ≤40 ppm Pb) .

Q. How is Hydrocortisone Sodium Phosphate quantified in pharmaceutical formulations?

  • Methodological Answer : Utilize enzymatic hydrolysis with alkaline phosphatase to convert the phosphate ester to free hydrocortisone. Extract with methylene chloride and measure absorbance at 239 nm. The assay requires:
  • Buffer (pH 9) : Boric acid, NaOH, and MgCl₂.
  • Standard Preparation : Hydrocortisone Sodium Phosphate RS.
  • Calculations : Apply the formula 100(AU/AS)(CS/CA)×0.895100(A_U / A_S)(C_S / C_A) \times 0.895, where AUA_U and ASA_S are absorbances of sample and standard, respectively .

Q. What solubility properties of Hydrocortisone Sodium Phosphate are critical for experimental preparation?

  • Methodological Answer : Hydrocortisone Sodium Phosphate is highly water-soluble (1.5 g/100 mL at 25°C), making it suitable for aqueous formulations. Avoid organic solvents unless specified for extraction (e.g., methylene chloride in enzymatic assays). For stability, use carbon dioxide-free water to prevent pH shifts .

Advanced Research Questions

Q. How can researchers address contradictions in bioactivity data between Hydrocortisone Sodium Phosphate and dexamethasone derivatives?

  • Methodological Answer : Discrepancies often arise from differences in receptor affinity and metabolic stability. For example:
  • Hydrocortisone binds glucocorticoid receptors (GR) with lower affinity than dexamethasone but has mineralocorticoid activity.
  • Design dose-response studies comparing equimolar concentrations (e.g., 0.1% vs. 1% formulations) in inflammatory models (e.g., LPS-induced otitis media in rodents). Include controls for vehicle effects and GR antagonism .

Q. What experimental design considerations are essential for comparing Hydrocortisone Sodium Phosphate’s anti-inflammatory efficacy with other corticosteroids?

  • Methodological Answer :
  • Model Selection : Use LPS-induced inflammation models (e.g., rodent bulla injections) to standardize immune responses.
  • Dosing Regimen : Administer test substances at -2, 24, and 48 hours post-LPS exposure to assess prophylactic and therapeutic effects.
  • Endpoints : Measure cytokines (e.g., IL-6 inhibition via IC50 values) and histological changes. Ensure blinding and randomization to reduce bias .

Q. What advanced chromatographic techniques improve the simultaneous analysis of Hydrocortisone and its phosphate ester?

  • Methodological Answer : Reversed-phase HPLC with ion-pairing agents (e.g., tetrabutylammonium) enhances separation of hydrophilic phosphate esters. Key parameters:
  • Column : C18 with 5 µm particle size.
  • Mobile Phase : pH 2.5 monobasic sodium phosphate buffer and acetonitrile (73:27).
  • Detection : UV at 248 nm (A¹%₁cm = 333 for Hydrocortisone Sodium Phosphate). Validate with internal standards (e.g., hydrocortisone acetate) .

Q. How should researchers mitigate variability in preclinical toxicity studies of Hydrocortisone Sodium Phosphate?

  • Methodological Answer :
  • Species-Specific Sensitivity : Use rabbits for reproductive toxicity studies (higher susceptibility to teratogenicity) and rodents for systemic toxicity.
  • Dose Adjustments : Account for ocular vs. systemic administration; prolonged ocular use in animals correlates with fetal resorptions and CNS abnormalities.
  • Controls : Include vehicle-only groups to distinguish drug effects from formulation excipients (e.g., disodium phosphate) .

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